molecular formula C9H9NO B079029 2-Methyl-1H-indol-5-ol CAS No. 13314-85-7

2-Methyl-1H-indol-5-ol

货号: B079029
CAS 编号: 13314-85-7
分子量: 147.17 g/mol
InChI 键: MDWJZBVEVLTXDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-1H-indol-5-ol (CAS 13314-85-7) is a high-purity indole derivative of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Indole derivatives are prevalent in drug discovery due to their diverse biological activities. The indole scaffold is a key structural component in many compounds that interact with biological macromolecules, showing potential in the development of therapeutics for cancer, diabetes, cardiovascular disorders, neurological diseases, and infections . Specifically, research into indole derivatives has highlighted their potent antifungal, antibacterial, anti-inflammatory, and anticancer activities, making them a central focus in the design of new pharmacological agents . Researchers value this compound as a critical precursor in various synthetic pathways, including classical methods like Fischer indole synthesis and modern transition-metal catalysis . Its physical properties include a melting point of 130-132 °C and a boiling point of 344.8 °C at 760 mmHg . This solid compound is light-sensitive and should be stored under an inert atmosphere at -10 °C to -20 °C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. REFERENCES Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv., 11 , 33540-33612. This open-access article reviews the significance and synthesis of indole derivatives . Chemsrc. (2025). This compound. Provides chemical properties, safety data, and synonyms . Angene Chemical. (2021). 1H-Indol-5-ol, 2-methyl-. Offers identified physical properties and safety information .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWJZBVEVLTXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157978
Record name 2-Methyl-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-85-7
Record name 2-Methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13314-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indol-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-indol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-5-ol, also known as 5-hydroxy-2-methylindole, is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a crucial structural motif found in a vast array of pharmacologically active molecules and natural products, including the neurotransmitter serotonin. The presence of both a hydroxyl group and a methyl group on the indole scaffold makes this compound a valuable building block and a subject of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its fundamental properties, synthesis, and biological potential, tailored for a scientific audience.

Core Chemical and Physical Properties

Structural and Identifier Information
PropertyValue
IUPAC Name This compound
CAS Number 13314-85-7[1]
Molecular Formula C₉H₉NO[1]
Chemical Structure
alt text
Synonyms 5-Hydroxy-2-methylindole, 2-methyl-5-indolol, 2-methyl-5-hydroxyindole[1]
Physicochemical Data
PropertyValue / DescriptionSource Type
Molecular Weight 147.17 g/mol [1]Computed
Physical Form Light-yellow to red to brown or gray powder or crystalsExperimental
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Data not available (Expected to have moderate solubility due to polar hydroxyl and amine groups)-
pKa Data not available-
XLogP3 1.7[1]Computed

Synthesis and Experimental Protocols

The synthesis of 5-hydroxyindole derivatives like this compound is classically achieved through the Nenitzescu indole synthesis. Furthermore, standardized analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed for its quantification and purity assessment.

Nenitzescu Indole Synthesis

The Nenitzescu reaction is a powerful method for forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester. This reaction proceeds via a sequence of a Michael addition, nucleophilic attack by the enamine, and subsequent elimination and rearrangement steps.

Experimental Protocol (General):

  • Reactant Preparation: Dissolve 1,4-benzoquinone in a suitable polar solvent (e.g., acetone, ethanol, or acetic acid).

  • Reaction Initiation: Add an equimolar amount of ethyl β-aminocrotonate to the solution. The reaction is typically performed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-hydroxyindole-3-carboxylate ester.

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed (e.g., using aqueous NaOH) and subsequently decarboxylated (by heating in an acidic medium) to yield the final this compound product.

Nenitzescu_Synthesis_Workflow Reactants Reactants: 1,4-Benzoquinone & Ethyl β-aminocrotonate Solvent Dissolve in Polar Solvent (e.g., Acetone) Reactants->Solvent Reaction Reaction Vessel (Stirring at RT or gentle heat) Solvent->Reaction Michael Michael Addition Reaction->Michael Step 1 Cyclization Nucleophilic Attack & Cyclization Michael->Cyclization Step 2 Elimination Dehydration & Aromatization Cyclization->Elimination Step 3 Ester Ethyl 2-methyl-5-hydroxy- 1H-indole-3-carboxylate Elimination->Ester Hydrolysis Saponification (e.g., NaOH, H₂O) Ester->Hydrolysis Decarboxylation Acidification & Heat (e.g., HCl, Δ) Hydrolysis->Decarboxylation Purification Purification (Recrystallization or Chromatography) Decarboxylation->Purification Product Final Product: This compound Purification->Product

Workflow for the Nenitzescu Synthesis of this compound.
Analytical Protocol: Reverse-Phase HPLC

Quantitative analysis of this compound can be performed using a standard reverse-phase HPLC method with UV detection.

Methodology:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile or methanol, Mobile Phase B).

  • Gradient Program: Start with a low percentage of Mobile Phase B, and increase linearly over time to ensure separation from impurities and starting materials.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometer, monitoring at the compound's λmax (typically around 270-290 nm for indole derivatives).

  • Quantification: A calibration curve is constructed by plotting the peak area of known standard concentrations versus their concentration. This curve is then used to determine the concentration in unknown samples.

HPLC_Analysis_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample/Standard into HPLC System SamplePrep->Injection StdPrep Standard Preparation (Serial Dilutions for Calibration Curve) StdPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (Monitor at λmax) Separation->Detection DataAcq Data Acquisition (Chromatogram Generation) Detection->DataAcq Analysis Data Analysis (Peak Integration & Calibration) DataAcq->Analysis Quant Quantification (Determine Concentration) Analysis->Quant

General workflow for quantitative analysis by HPLC.

Biological Activity and Potential Applications

While specific signaling pathway interactions for this compound are not extensively characterized in the literature, the broader family of indole derivatives is renowned for a wide range of biological activities. The 5-hydroxyindole scaffold, in particular, is a key feature of the neurotransmitter serotonin, suggesting inherent bioactivity.

Antimicrobial and Antioxidant Potential

The indole nucleus is a common feature in compounds investigated for antimicrobial properties. Studies on various substituted indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.

Similarly, the phenolic hydroxyl group at the 5-position suggests that this compound may possess antioxidant properties. Phenolic compounds can act as radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. Research on related indole-based compounds has confirmed their potential as effective antioxidants.

Given these precedents, this compound represents a promising lead scaffold for the development of novel antimicrobial and antioxidant agents. Further research, including in vitro screening and mechanistic studies, is warranted to fully elucidate its therapeutic potential.

References

2-Methyl-1H-indol-5-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details its chemical identity, physicochemical properties, and relevant experimental protocols. The indole scaffold is a privileged structure in pharmacology, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a methyl group substituted at position 2 and a hydroxyl group at position 5.

  • IUPAC Name: this compound[1]

  • CAS Number: 13314-85-7[1][2]

  • Molecular Formula: C₉H₉NO[1][2]

Chemical Structure:

Chemical structure of this compound

Physicochemical and Computed Properties

Quantitative data for this compound has been compiled from various chemical databases. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 147.17 g/mol PubChem[1]
Monoisotopic Mass 147.068413911 DaPubChem[1]
LogP 1.67SIELC Technologies[2]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 1PubChem
Rotatable Bond Count 0PubChem
Physical Form Light-yellow to red to brown or gray powder or crystalsSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature FreezerSigma-Aldrich

Synthesis and Experimental Protocols

Below is a generalized workflow for a modern indole synthesis approach, which can be adapted for various substituted indoles.

G start Start: Commercially Available Anilines and Carbonyl Compounds step1 Step 1: Enamine Formation (Condensation Reaction) start->step1 Reactants step2 Step 2: Palladium-Catalyzed Intramolecular Oxidative Coupling (Microwave Irradiation) step1->step2 Enamine Intermediate step3 Step 3: Work-up and Extraction (e.g., with Ethyl Acetate) step2->step3 Crude Product Mixture step4 Step 4: Purification (e.g., Flash Chromatography or HPLC) step3->step4 Extracted Organic Phase product Product: Functionalized 2-Methyl-1H-indole Derivatives step4->product Purified Indole Product

Caption: A generalized workflow for the synthesis of 2-methyl-indole derivatives via C-H activation.

Experimental Protocol: Analytical High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be utilized for the analysis of this compound.[2] This method is suitable for purity assessment and pharmacokinetic studies.[2]

  • Objective: To separate and quantify this compound.

  • Column: Newcrom R1 reverse-phase column.[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[2] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[2]

  • Detection: UV detection at an appropriate wavelength for the indole chromophore (typically in the range of 220-280 nm).

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[2] It is also suitable for use in pharmacokinetic analyses.[2]

Biological Activity and Therapeutic Potential

Indole derivatives are known to possess a wide range of biological activities, making them a focal point in drug discovery.

  • Antimicrobial and Antioxidant Activity: Derivatives of 2-methyl-1H-indole have been synthesized and evaluated for their biological properties.[5] For instance, a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and showed promising antibacterial, antifungal, and antioxidant capabilities.[5] Compounds with chloro and methyl substituents, in particular, demonstrated enhanced biological activities.[5]

  • Enzyme Inhibition: 2-Methylindole is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.[6] It is also a building block for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors, indicating its relevance in developing anti-inflammatory agents.[6]

  • Serotonin Receptor Agonism: A closely related compound, 2-Methyl-5-hydroxytryptamine (2-methylserotonin), acts as a moderately selective full agonist at the 5-HT3 receptor, highlighting the potential for indole derivatives to interact with key neurological targets.[7]

The logical workflow for discovering such bioactive compounds is outlined below.

G start Library of Indole Derivatives (e.g., from synthesis) step1 Primary Screening: Antimicrobial Assays (e.g., Well Diffusion) start->step1 Test Compounds step2 Secondary Screening: Antioxidant Assays (e.g., DPPH, FRAP) step1->step2 Active Compounds step3 Hit Identification: Select Compounds with High Activity step2->step3 Confirmed Actives step4 Lead Optimization: Structure-Activity Relationship (SAR) Studies step3->step4 Validated 'Hits' product Candidate Drug for Further Development step4->product Optimized 'Lead'

References

Physical and chemical properties of 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-1H-indol-5-ol

Introduction

This compound is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and workflows relevant to its evaluation in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Physical and Chemical Properties

This compound is typically a light-yellow to brown or gray powder or crystalline solid. Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at position 2, and a hydroxyl group at position 5.

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 5-Hydroxy-2-methylindole[2]
CAS Number 13314-85-7[3]
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [2]
Appearance Light-yellow to red to brown or gray powder or crystals
Storage Temperature Freezer
InChI InChI=1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3[2]
InChIKey MDWJZBVEVLTXDE-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CNC2=C1C=C(C=C2)O[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR Signals expected for aromatic protons on the benzene ring (typically in the δ 6.5-7.5 ppm range), a singlet or doublet for the C3-proton of the indole ring, a singlet for the N-H proton (often broad, δ 8.0-8.5 ppm), a singlet for the methyl group protons (δ ~2.4 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for eight distinct aromatic/olefinic carbons (in the δ 100-140 ppm range) and one aliphatic carbon for the methyl group (δ ~10-15 ppm). The carbon bearing the hydroxyl group (C5) and the carbons of the pyrrole ring (C2, C3, C3a, C7a) will have characteristic shifts.
Mass Spec (MS) Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 147. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 148.
Infrared (IR) Characteristic absorption bands for O-H stretching (~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C aromatic ring stretching (~1450-1600 cm⁻¹).

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis Protocol: Nenitzescu Indole Synthesis

The Nenitzescu reaction is a common method for synthesizing 5-hydroxyindoles from benzoquinones and β-enamino esters.[4]

Reactants:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate (or a similar enamine)

  • Solvent: Acetonitrile, Dichloromethane, or Acetone

Procedure:

  • Dissolve 1,4-benzoquinone (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add ethyl 3-aminocrotonate (1.1 equivalents) to the solution at room temperature with stirring.

  • The reaction is typically exothermic and may change color (e.g., to a deep red or brown).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound.

Analytical Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound.[3]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Newcrom R1).[3]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[3]

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient: A linear gradient starting from a low percentage of Mobile Phase B, increasing over time to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of ~220 nm or ~275 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample to be analyzed in the initial mobile phase composition. If analyzing from a biological matrix, perform protein precipitation (e.g., with ice-cold acetonitrile) followed by centrifugation.[5]

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Use this curve to determine the concentration of this compound in the unknown samples.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of a compound.[1] This protocol is used to evaluate the potential anticancer activity of indole derivatives.

Materials:

  • Cancer cell line (e.g., a breast cancer cell line like T47D).[6]

  • 96-well cell culture plates.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilizing agent (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Nenitzescu_Synthesis Benzoquinone 1,4-Benzoquinone Reaction Reaction Mixture (Stirring, 24h, RT) Benzoquinone->Reaction Enamine Ethyl 3-aminocrotonate Enamine->Reaction Solvent Acetonitrile Solvent->Reaction Concentration Solvent Evaporation (Reduced Pressure) Reaction->Concentration Completion (TLC) Purification Column Chromatography Concentration->Purification Crude Product Product This compound (Pure Product) Purification->Product

Caption: General workflow for the Nenitzescu synthesis of this compound.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard Solutions (known conc.) Injection Inject onto C18 Column Standard->Injection Sample Prepare Unknown Sample Solution Sample->Injection Separation Gradient Elution (ACN/H2O) Injection->Separation Detection UV Detection (~220 nm) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Peak Areas Quantification Quantify Sample Concentration Detection->Quantification Peak Area Calibration->Quantification Interpolation

Caption: Workflow for the quantitative analysis of this compound by HPLC.

MTT_Assay_Workflow Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h (for attachment) Seed->Incubate1 Treat Add Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan formation) AddMTT->Incubate3 Solubilize Add DMSO to Dissolve Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability (% of Control) Read->Analyze

Caption: A logical workflow for assessing cytotoxicity using the MTT assay.

References

An In-depth Technical Guide to 2-Methyl-1H-indol-5-ol (CAS: 13314-85-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-indol-5-ol, a member of the hydroxyindole family, presents a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and characterization. While specific biological data for this compound is limited in publicly available literature, this guide explores the potential pharmacological activities based on the known properties of related indole derivatives, including potential roles as an antioxidant, anticancer agent, and modulator of ferroptosis. Detailed experimental protocols for synthesis and analysis are provided to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a light-yellow to red to brown or gray powder or crystals. Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 13314-85-7[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Hydroxy-2-methylindole, 2-Methyl-5-indolol[1]
Physical Form Light-yellow to red to brown or gray powder or crystals
Storage Temperature Freezer

Synthesis and Purification

The primary synthetic route to 5-hydroxyindole derivatives, including this compound, is the Nenitzescu indole synthesis.[2][3][4][5] This reaction involves the condensation of a p-benzoquinone with a β-aminocrotonic ester.

Experimental Protocol: Nenitzescu Synthesis of this compound

This protocol is a general representation of the Nenitzescu reaction adapted for the synthesis of the title compound.

Materials:

  • p-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Acetone (or another suitable polar solvent)

  • Hydrochloric acid (catalytic amount)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-benzoquinone (1.0 equivalent) in acetone.

  • To the stirred solution, add ethyl 3-aminocrotonate (1.0 equivalent).

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which is likely the ethyl ester of 2-methyl-5-hydroxy-1H-indole-3-carboxylic acid.

  • The ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide.

  • Decarboxylation of the resulting carboxylic acid by heating yields this compound.

Nenitzescu_Synthesis Benzoquinone p-Benzoquinone Intermediate Adduct Benzoquinone->Intermediate Enamine Ethyl 3-aminocrotonate Enamine->Intermediate IndoleEster Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate Intermediate->IndoleEster Cyclization & Oxidation IndoleAcid 2-Methyl-5-hydroxy-1H-indole-3-carboxylic acid IndoleEster->IndoleAcid Hydrolysis FinalProduct This compound IndoleAcid->FinalProduct Decarboxylation

A simplified workflow for the Nenitzescu synthesis of this compound.
Purification

The crude this compound can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, a singlet for the methyl group at the C2 position, a signal for the proton on the nitrogen atom of the indole ring, and a signal for the hydroxyl proton. The aromatic protons will likely appear as a set of multiplets in the downfield region.

  • ¹³C NMR: The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the indole ring system, with the carbon bearing the hydroxyl group appearing at a downfield chemical shift.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (147.17 g/mol ).[1] Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the indole ring.

Potential Biological Activity and Mechanism of Action

While no specific biological activity data for this compound was found, the broader class of indole derivatives is known for a wide range of pharmacological effects. The presence of the 5-hydroxy group, a key feature of the neurotransmitter serotonin, suggests potential interactions with serotonergic pathways.

Potential as a Ferroptosis Inhibitor

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. Recent studies have highlighted the potential of hydroxyindoles as inhibitors of ferroptosis. This activity is attributed to their radical-trapping antioxidant properties. Given its structure as a hydroxyindole, this compound is a candidate for investigation as a potential ferroptosis inhibitor.

Ferroptosis_Inhibition ROS Reactive Oxygen Species (ROS) LipidP Lipid Peroxidation ROS->LipidP Ferroptosis Ferroptosis LipidP->Ferroptosis Hydroxyindole This compound Hydroxyindole->ROS Scavenges

Hypothesized mechanism of ferroptosis inhibition by this compound.
Potential Anticancer and Antioxidant Activity

Many indole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways. Furthermore, phenolic compounds, including hydroxyindoles, are known for their antioxidant properties, which involve scavenging free radicals.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following standard in vitro assays can be employed.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • This compound stock solution in a suitable solvent (e.g., methanol or DMSO)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Determine the cell viability and calculate the IC₅₀ value.

Biological_Assay_Workflow cluster_antioxidant Antioxidant Assay (DPPH) cluster_anticancer Anticancer Assay (MTT) A1 Prepare dilutions of this compound A2 Add DPPH solution A1->A2 A3 Incubate in dark A2->A3 A4 Measure absorbance A3->A4 C1 Seed cancer cells C2 Treat with this compound C1->C2 C3 Add MTT and incubate C2->C3 C4 Solubilize formazan C3->C4 C5 Measure absorbance C4->C5

General workflow for in vitro biological evaluation.

Toxicology

No specific toxicological data for this compound was identified in the performed searches. As with any novel compound, it should be handled with appropriate safety precautions in a laboratory setting. For indole derivatives in general, potential hazards can include skin and eye irritation, and harmful effects if swallowed or inhaled.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. While specific experimental data on its pharmacology and toxicology are currently lacking, its relationship to other bioactive indoles and hydroxyindoles makes it a compelling target for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on a comprehensive evaluation of its biological effects, including its potential as a ferroptosis inhibitor, anticancer agent, and its interactions with various signaling pathways.

References

Synthesis of 2-Methyl-1H-indol-5-ol from 5-methoxy-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1H-indol-5-ol from its precursor, 5-methoxy-2-methyl-1H-indole. The primary transformation discussed is the O-demethylation of the aryl methyl ether. This document details the most common and effective methodologies for this synthesis, including the use of boron tribromide (BBr3) and aluminum chloride (AlCl3). It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and visualizes the reaction workflow and a potential biological signaling pathway for the target compound. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a valuable heterocyclic compound belonging to the indole family, a structural motif prevalent in numerous natural products and pharmacologically active molecules.[1][2] The 5-hydroxyindole scaffold is of particular interest in medicinal chemistry due to its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine), suggesting potential interactions with serotonin receptors.[3][4] Indeed, derivatives of this compound have been investigated for their biological activities, including the inhibition of human 5-lipoxygenase, an enzyme implicated in inflammatory processes.[5][6]

The synthesis of this compound is most commonly achieved through the demethylation of the readily available starting material, 5-methoxy-2-methyl-1H-indole. This process involves the cleavage of the methyl ether bond to reveal the free hydroxyl group. The selection of an appropriate demethylating agent and the optimization of reaction conditions are critical to achieving high yields and purity. This guide focuses on two widely used Lewis acids for this transformation: boron tribromide (BBr3) and aluminum chloride (AlCl3).

Demethylation Methodologies and Data

The demethylation of 5-methoxy-2-methyl-1H-indole can be effectively carried out using strong Lewis acids. Boron tribromide is a highly efficient but hazardous reagent that typically provides good yields under mild conditions.[7][8] Aluminum chloride offers a less hazardous alternative, though it may require more forcing conditions. The choice of reagent and protocol can be guided by the specific requirements of the synthesis, including scale, functional group tolerance, and safety considerations.

Below is a summary of typical reaction conditions and reported yields for the demethylation of aryl methyl ethers using these reagents. While specific data for the demethylation of 5-methoxy-2-methyl-1H-indole is not extensively reported in the literature, the following tables provide quantitative data for analogous demethylation reactions on structurally similar substrates, which can serve as a strong basis for experimental design.

Table 1: Demethylation of Aryl Methyl Ethers using Boron Tribromide (BBr3)

SubstrateReagent EquivalentsSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
2-iodo-3,5-dimethoxybenzaldehyde2.2Dichloromethane-78 to RT12Low[9]
Generic Aryl Methyl Ether2.2Dichloromethane0 to RT2279[7]
Generic Aryl Methyl Ether6.1Dichloromethane0 to 4512Not specified[7]
N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimideExcessDichloromethane-78 to RTNot specified72 (cyclized product)[10]

Table 2: Demethylation of Aryl Methyl Ethers using Aluminum Chloride (AlCl3)

SubstrateReagent EquivalentsCo-reagent/SolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Ortho-substituted aryl methyl ethers1.5DichloromethaneRoom TemperatureSeveral90-98[11]
Eugenol1.1Sodium Iodide / Acetonitrile15-352-18~90
2-formyl-1,4-dimethoxybenzeneNot specifiedSodium Iodide / AcetonitrileNot specifiedNot specified84

Experimental Protocols

The following are detailed experimental protocols for the demethylation of a generic aryl methyl ether, which can be adapted for the synthesis of this compound from 5-methoxy-2-methyl-1H-indole.

Demethylation using Boron Tribromide (BBr3)

Materials:

  • 5-methoxy-2-methyl-1H-indole

  • Boron tribromide (BBr3), 1M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 5-methoxy-2-methyl-1H-indole (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Under a positive pressure of argon or nitrogen, slowly add the BBr3 solution (1.1 to 3.0 equivalents per methoxy group) dropwise via the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of ice-water. Caution: This is an exothermic reaction that produces HBr gas. Ensure adequate ventilation in a fume hood.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Demethylation using Aluminum Chloride (AlCl3)

Materials:

  • 5-methoxy-2-methyl-1H-indole

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Sodium iodide (NaI) (optional, may enhance reactivity)

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend anhydrous AlCl3 (1.5 to 4.0 equivalents) in anhydrous DCM or acetonitrile.

  • If using a co-reagent, add sodium iodide (optional, 3.0 equivalents).

  • Add the 5-methoxy-2-methyl-1H-indole (1.0 equivalent) to the suspension.

  • Stir the mixture at room temperature or heat to reflux as required. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the addition of dilute HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 5-Methoxy-2-methyl-1H-indole reaction Demethylation (BBr3 or AlCl3) start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Evaporation drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway: Serotonin Receptor Interaction

Given the structural similarity of this compound to serotonin, a plausible biological target is the serotonin receptor system. The following diagram depicts a simplified G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for serotonin receptors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Serotonin Receptor (GPCR) g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction ligand This compound (Ligand) ligand->receptor Binding

Caption: Simplified serotonin receptor (GPCR) signaling pathway.

Conclusion

The synthesis of this compound from 5-methoxy-2-methyl-1H-indole via O-demethylation is a well-established transformation in organic synthesis. This guide has outlined the key methodologies employing boron tribromide and aluminum chloride, providing comparative data from related reactions to inform experimental design. The detailed protocols and visual workflows are intended to equip researchers with the necessary information to successfully perform this synthesis and to understand the potential biological context of the target molecule. Further optimization of the reaction conditions for the specific substrate is encouraged to achieve the desired efficiency and yield for drug discovery and development applications.

References

Potential Biological Activity of 2-Methyl-1H-indol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 2-Methyl-1H-indol-5-ol presents a simple yet intriguing structure. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position suggests the potential for diverse biological interactions. While direct and extensive research on this compound is limited, studies on its derivatives have revealed significant potential in several therapeutic areas, including oncology and anti-inflammatory applications. This technical guide consolidates the available data on the biological activities of this compound and its key derivatives, providing insights into its potential as a lead compound for drug discovery and development. We will delve into its demonstrated anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer properties, primarily through the inhibition of tubulin polymerization and the modulation of key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineAssay TypeActivity Metric (IC₅₀)Reference
N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamideVarious Human Cancer Cell LinesIn vitro anticancer activityNanomolar to low micromolar range[1][2]
2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-olCastrated nude mice with CWR22R xenograftIn vivoSuppression of androstenedione-induced intratumoral testosterone production[3]
2,5-disubstituted indole derivative (2c)HepG2 (Liver Cancer)Antiproliferative activity13.21 ± 0.30 µM[4]
2,5-disubstituted indole derivative (3b)A549 (Lung Cancer)Antiproliferative activity0.48 ± 0.15 µM[4]
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole (1)A2780 (Ovarian Cancer)Cytotoxicity11.6 µM[5][6]
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole (1)HeLa (Cervical Cancer)Cytotoxicity22.4 µM[5][6]
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)A2780 (Ovarian Cancer)Cytotoxicity12.4 µM[5][6]
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)HeLa (Cervical Cancer)Cytotoxicity19.4 µM[5][6]
1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3- Carboxylic Acid (6a)MCF-7 (Breast Cancer)Antiproliferative activityNot specified[7]
5-Hydroxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid (6d)MCF-7 (Breast Cancer)Antiproliferative activityNot specified[7]
Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • This compound or its derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Test compound (this compound derivative)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole (positive control for polymerization inhibition)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Compound Preparation: Prepare a 10x stock solution of the test compound in the polymerization buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer and the test compound.

  • Initiation of Polymerization: Add cold tubulin solution to each well to a final concentration of 3-4 mg/mL.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the control. The IC₅₀ value can be calculated from a dose-response curve.[8][9]

This assay determines the inhibitory effect of a compound on the enzymatic activity of 17β-HSD5.

Materials:

  • Purified recombinant human 17β-HSD5

  • Substrate (e.g., androstenedione)

  • Cofactor (NADPH)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified 17β-HSD5 enzyme to the reaction mixture and incubate for a short period.

  • Initiation of Reaction: Start the reaction by adding the substrate (androstenedione).

  • Monitoring Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, for a set period.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.[10]

Signaling Pathways and Mechanisms of Action

Several indole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds bind to tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway Indole_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Indole_Derivative->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by this compound derivatives.

In hormone-dependent cancers like prostate cancer, the enzyme 17β-hydroxysteroid dehydrogenase type 5 (also known as AKR1C3) plays a critical role in the synthesis of potent androgens. Certain derivatives of this compound can inhibit this enzyme, thereby reducing the production of testosterone and dihydrotestosterone (DHT), which are essential for the growth of prostate cancer cells.

HSD5_Inhibition_Pathway Indole_Derivative This compound Derivative HSD5 17β-HSD5 (AKR1C3) Indole_Derivative->HSD5 Inhibits Testosterone Testosterone Androstenedione Androstenedione Androstenedione->Testosterone Conversion via 17β-HSD5 DHT DHT Testosterone->DHT Prostate_Cancer_Growth Prostate Cancer Cell Growth DHT->Prostate_Cancer_Growth Promotes

Caption: Inhibition of androgen synthesis via 17β-HSD5 by this compound derivatives.

Anti-inflammatory and Antioxidant Activity

The phenolic hydroxyl group in the this compound structure suggests inherent antioxidant potential, which is often linked to anti-inflammatory effects. While specific quantitative data for the parent compound is scarce, the general properties of phenols and indoles support this hypothesis.

Experimental Protocols

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control sample containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[11][12]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • LPS

  • DMEM

  • Griess Reagent (for NO measurement)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value from a dose-response curve.

Logical Workflow for Screening Biological Activity

The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activities of a compound like this compound.

Screening_Workflow Compound This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Antioxidant Antioxidant Assay (DPPH Assay) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Compound->Anti_inflammatory Active Active? Cytotoxicity->Active Antioxidant->Active Anti_inflammatory->Active Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization, Enzyme Inhibition) Active->Mechanism Yes Lead_Optimization Lead Optimization (SAR Studies) Mechanism->Lead_Optimization

Caption: A general workflow for evaluating the biological potential of this compound.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is still emerging, the significant anticancer and anti-inflammatory properties of its derivatives strongly suggest that this core scaffold holds considerable promise for therapeutic applications. The presence of a hydroxyl group offers a site for potential antioxidant activity and for further chemical modification to enhance potency and selectivity.

Future research should focus on a more thorough evaluation of this compound itself in a battery of in vitro and in vivo assays to establish its baseline activity profile. Structure-activity relationship (SAR) studies, by systematically modifying the core structure, will be crucial in identifying the key molecular features responsible for the observed biological effects and in designing more potent and specific drug candidates. The detailed experimental protocols and the understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers to undertake these future investigations and to unlock the full therapeutic potential of this compound and its analogs.

References

Spectroscopic Profile of 2-Methyl-1H-indol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-1H-indol-5-ol, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such spectra, and illustrates the typical workflow for spectroscopic analysis.

Please note: While extensive searches have been conducted, experimentally determined and publicly available datasets for this compound are limited. The data presented in the following tables are therefore predicted values based on the analysis of its chemical structure and comparison with similar indole derivatives. These predictions serve as a reference for researchers in the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The molecular structure of this compound is foundational to predicting its spectroscopic behavior. The presence of an indole ring system, a methyl group, and a hydroxyl group gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H and O-H protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the indole ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H on N-17.8 - 8.2Broad Singlet
H on C-77.0 - 7.2Doublet
H on C-46.8 - 7.0Singlet
H on C-66.6 - 6.8Doublet of Doublets
H on C-36.0 - 6.2Singlet
OH on C-54.5 - 5.5Broad Singlet
CH₃ on C-22.3 - 2.5Singlet

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5148 - 152
C-2135 - 138
C-7a130 - 133
C-3a128 - 130
C-7110 - 113
C-4105 - 108
C-6102 - 105
C-398 - 101
C (Methyl)12 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H (Phenolic)3200 - 3600Stretching (Broad)
N-H (Indole)3300 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=C (Aromatic)1500 - 1600Stretching
C-O (Phenolic)1200 - 1260Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉NO), the exact mass is approximately 147.0684 g/mol .[2]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Interpretation
147Molecular Ion (M⁺)
132Loss of a methyl group (M⁺ - CH₃)
118Loss of an ethyl group (M⁺ - C₂H₅) or subsequent fragmentation
91Tropylium ion or related fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (NH and OH).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

IR Spectroscopy Protocol
  • Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically results in a prominent molecular ion peak.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

Spectroscopic Analysis Workflow

The identification and characterization of a compound like this compound is a systematic process involving the integration of data from multiple spectroscopic techniques.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound Purified Compound (this compound) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Final Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Suppliers and Technical Guide for 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in pharmaceutical research and drug development. This document outlines its commercial availability, physicochemical properties, potential synthesis strategies, and hypothesized biological activities based on related indole derivatives. Detailed experimental protocols for the evaluation of its biological effects are also provided to facilitate further investigation.

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and development purposes. The following table summarizes key information from some of the suppliers.

SupplierCAS NumberPurityAvailable QuantitiesPhysical Form
Sigma-Aldrich 13314-85-7≥97%250 mg, 1 g, 5 gLight-yellow to red to brown or gray powder or crystals
BLD Pharm 13314-85-7-Inquire-
2a biotech 13314-85-7-Inquire-

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development. Key properties are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₉H₉NOPubChem[1]
Molecular Weight 147.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 13314-85-7PubChem[1]
Physical Form Light-yellow to red to brown or gray powder or crystalsSigma-Aldrich
Storage Temperature FreezerSigma-Aldrich

Synthesis and Manufacturing

The synthesis of 5-hydroxyindoles, including this compound, can be achieved through various established methods in organic chemistry. The Nenitzescu indole synthesis is a particularly relevant and widely used method for creating 5-hydroxyindole scaffolds from 1,4-benzoquinones and enamines.[2] Large-scale manufacturing of 5-hydroxy-2-methyl-1H-indole has been reported, indicating the feasibility of producing significant quantities for extensive research and development.[2]

Proposed Synthetic Pathway: Nenitzescu Indole Synthesis

A plausible synthetic route to obtain this compound is outlined below. This is a generalized protocol based on the principles of the Nenitzescu reaction.

Nenitzescu Synthesis Benzoquinone Benzoquinone Intermediate_adduct Intermediate Adduct Benzoquinone->Intermediate_adduct + Ethyl 3-aminocrotonate Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_3-aminocrotonate Ethyl 3-aminocrotonate Ethyl_acetoacetate->Ethyl_3-aminocrotonate + Ammonia Ammonia Ammonia Cyclization_Dehydration Cyclization & Dehydration Intermediate_adduct->Cyclization_Dehydration Ethyl_5-hydroxy-2-methyl-1H-indole-3-carboxylate Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate Cyclization_Dehydration->Ethyl_5-hydroxy-2-methyl-1H-indole-3-carboxylate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Ethyl_5-hydroxy-2-methyl-1H-indole-3-carboxylate->Hydrolysis_Decarboxylation This compound This compound Hydrolysis_Decarboxylation->this compound

Caption: Generalized workflow for the Nenitzescu synthesis of this compound.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited in publicly available literature, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on structurally related molecules suggests that this compound may exhibit anticancer and serotonin (5-HT) receptor modulatory activities.

Anticancer Potential

Derivatives of 2-methyl-1H-indol-5-amine have been investigated for their anticancer properties. For instance, N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide has demonstrated remarkable in vitro anticancer activity, promoting G2/M cell cycle arrest and inhibiting tubulin polymerization.[3] This suggests that the 2-methyl-1H-indol-5-yl core may be a valuable scaffold for the development of novel antimitotic agents. Indole-based compounds are known to target tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy.[4][5]

This protocol provides a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Add the dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of This compound Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance at 570nm Formazan_Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Serotonin Receptor Modulation

The indole nucleus is a core component of serotonin and many of its receptor ligands. It is hypothesized that this compound could interact with serotonin receptors, potentially modulating their activity. This could have implications for its use in neuropharmacology and the treatment of various central nervous system disorders.

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).[6]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture and membrane preparation buffers

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

  • Radioligand (e.g., [³H]Ketanserin)

  • Non-specific binding control (e.g., Mianserin)

  • This compound dissolved in DMSO

  • Microplate harvester and filter mats

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor. Prepare cell membranes by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, add assay buffer, varying concentrations of this compound, radioligand, and the cell membrane preparation. Include wells for total binding (vehicle instead of test compound) and non-specific binding.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through filter mats to separate bound and free radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding and generate a competition curve to determine the inhibitory constant (Ki) of this compound.

Hypothesized Signaling Pathway Involvement

Based on the potential biological activities, this compound could modulate key signaling pathways implicated in cancer and neurotransmission.

Tubulin Polymerization and Cell Cycle Arrest

If this compound acts as a tubulin polymerization inhibitor, it would disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.

Tubulin_Pathway Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for anticancer activity.

Serotonin Receptor Signaling

As a potential ligand for serotonin receptors, this compound could modulate downstream signaling cascades, such as the Gq-coupled pathway for 5-HT2A receptors, which involves the activation of phospholipase C (PLC) and subsequent downstream effects.

Serotonin_Pathway Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cellular_Response Cellular Response IP3_DAG->Cellular_Response

Caption: Potential involvement in the 5-HT2A receptor signaling pathway.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The information on its commercial availability, properties, and potential biological activities, along with detailed experimental protocols, is intended to support and guide future investigations into this promising compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-1H-indol-5-ol (CAS No: 13314-85-7), a crucial intermediate in pharmaceutical research and development. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 2-methyl-5-hydroxyindole, is a light-yellow to red to brown or gray powder or crystalline solid. Its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NOPubChem[1]
Molecular Weight 147.17 g/mol PubChem[1]
Appearance Light-yellow to red to brown or gray powder or crystalsSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature -20°C, Protect from lightGoldBio[2]

Hazard Identification and Classification

This compound is classified as hazardous. The signal word for this compound is "Warning". The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).

Hazard ClassHazard StatementGHS Code
Acute toxicity, OralHarmful if swallowedH302
Skin corrosion/irritationCauses skin irritationH315
Serious eye damage/eye irritationCauses serious eye irritationH319
Specific target organ toxicity — Single exposureMay cause respiratory irritationH335

A logical workflow for hazard identification and risk assessment is crucial when handling this chemical.

Hazard_Identification_and_Risk_Assessment Hazard Identification and Risk Assessment Workflow A Identify Chemical: This compound B Gather Safety Information (SDS, Literature) A->B C Hazard Identification (H302, H315, H319, H335) B->C D Exposure Assessment (Inhalation, Dermal, Ingestion) C->D E Risk Characterization (Likelihood & Severity) D->E F Develop Control Measures (PPE, Engineering Controls, SOPs) E->F G Implement and Monitor Controls F->G H Review and Update Assessment G->H H->B

Caption: Hazard Identification and Risk Assessment Workflow.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

3.1. Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this compound. The following diagram illustrates the recommended PPE.

Personal_Protective_Equipment Recommended Personal Protective Equipment (PPE) cluster_ppe Core PPE cluster_respiratory Respiratory Protection (if dust is generated) Safety Glasses Safety Glasses Lab Coat Lab Coat Chemical-Resistant Gloves Chemical-Resistant Gloves NIOSH-approved Respirator NIOSH-approved Respirator Safe_Handling_Workflow General Safe Chemical Handling Workflow A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Properly Label and Store Unused Chemical/Products E->F G Decontaminate Work Area E->G H Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I

References

The Indole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its inherent properties, including the ability to mimic the structure of peptides and bind to a wide array of biological targets, have cemented its status as a "privileged scaffold."[1][2] This guide provides a comprehensive overview of the multifaceted role of the indole core in drug discovery, detailing its application in various therapeutic areas, presenting key quantitative data, outlining experimental protocols, and visualizing complex biological and experimental workflows.

The Indole Scaffold: Chemical Properties and Biological Significance

Structurally, indole consists of a benzene ring fused to a pyrrole ring. This arrangement confers a unique electronic distribution, making it an excellent hydrogen bond donor and allowing for π-π stacking interactions with biological macromolecules.[3] These properties are crucial for its ability to bind to diverse enzyme pockets and receptors.[3][4] The indole scaffold is found in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and potent alkaloids like vincristine.[2][5] Its versatility has led to the development of a multitude of synthetic indole derivatives with a broad spectrum of pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial and CNS-related effects.[6][7][8]

Therapeutic Applications of Indole-Containing Drugs

The adaptability of the indole scaffold has been exploited to develop drugs for a wide range of diseases. This section explores its role in three major therapeutic areas: oncology, inflammation, and central nervous system disorders.

Oncology: Targeting Cancer Proliferation and Angiogenesis

Indole derivatives are prominent in cancer therapy, acting through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[9]

Vinca Alkaloids and Tubulin Inhibition: Natural indole alkaloids like vincristine and vinblastine are cornerstone chemotherapeutic agents that disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[9] Numerous synthetic indole derivatives have been developed to target the colchicine binding site of tubulin, exhibiting potent antiproliferative activities.[5][10]

Tyrosine Kinase Inhibition: Sunitinib, a synthetic indole derivative, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[11][12] It targets VEGFRs and PDGFRs, key drivers of tumor angiogenesis and proliferation.[4][11] By blocking these signaling pathways, sunitinib effectively reduces tumor vascularization and induces cancer cell apoptosis.[11]

Below is a logical diagram illustrating the structure-activity relationship (SAR) for a class of indole-based tubulin inhibitors, highlighting how substitutions at different positions on the indole ring affect their anticancer activity.

SAR_Indole_Tubulin_Inhibitors Structure-Activity Relationship of Indole-Based Tubulin Inhibitors cluster_scaffold Indole Scaffold cluster_modifications Modifications cluster_activity Biological Activity Indole Indole Core N1-H C3-Linker C5/C6-Substitution N1_Mod N1 Position (e.g., -CH3) Indole:N->N1_Mod C3_Mod C3 Position (Linker + Aromatic Ring) Indole:C3->C3_Mod C5_Mod C5/C6 Position (e.g., -OCH3, Halogen) Indole:C5->C5_Mod Activity_Inc Increased Potency (Lower IC50) N1_Mod->Activity_Inc Often enhances activity Activity_Dec Decreased Potency (Higher IC50) N1_Mod->Activity_Dec Bulky groups can decrease activity C3_Mod->Activity_Inc Crucial for binding (e.g., 3,4,5-trimethoxyphenyl) C5_Mod->Activity_Inc Methoxy/Halogen can increase potency No_Change No Significant Change

Caption: SAR of Indole-Based Tubulin Inhibitors.

Quantitative Data: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific CompoundTargetCancer Cell LineIC50 (µM)Reference
Indole-Thiophene 3-Arylthio-1H-indole (6-thiophen-3-yl)TubulinMCF-70.0045[13]
Indole-Thiophene 3-Arylthio-1H-indole (7-thiophen-2-yl)TubulinMCF-70.029[13]
Indole-Chalcone Compound 12TubulinVarious0.22 - 1.80[14]
Indole-Benzimidazole Compound 8TubulinVarious~0.05[14]
Indole-Ursolic Acid Compound 5fTopoisomerase IISMMC-77210.56[15]
Indole-Ursolic Acid Compound 5fTopoisomerase IIHepG20.91[15]
Indole-Furanone Compound 27qTubulinA5490.15[5]
Indole-Furanone Compound 27qTubulinMCF-70.17[5]

Signaling Pathway: Sunitinib Inhibition of VEGFR and PDGFR

Sunitinib exerts its anticancer effects by inhibiting receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation and angiogenesis.

Sunitinib_Pathway Sunitinib Mechanism of Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR->RAS_MAPK PDGFR->PI3K_AKT Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Apoptosis Apoptosis Sunitinib->Apoptosis Induces Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Angiogenesis PI3K_AKT->Proliferation

Caption: Sunitinib inhibits VEGFR/PDGFR signaling.

Anti-inflammatory Drugs: COX Inhibition

Indole-containing compounds, most notably Indomethacin, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][6][16]

Quantitative Data: COX Inhibitory Activity of Indole Derivatives

The table below presents the COX-1 and COX-2 inhibitory activities of various indole derivatives, with lower IC50 values indicating greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin -0.026-[17]
Compound 4e -2.35-[17]
Compound 9d ---[17]
Compound 9h -2.422-[17]
Compound 9i -3.34-[17]
Compound Q20 -0.039-[18]
Celecoxib (Control) -0.068-[18]

Signaling Pathway: Indomethacin and Prostaglandin Synthesis

Indomethacin blocks the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes.

Indomethacin_Pathway Inhibition of Prostaglandin Synthesis by Indomethacin cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Catalyzes Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibits Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Caption: Indomethacin blocks prostaglandin synthesis.

Central Nervous System: Serotonin Receptor Modulation

The indole scaffold is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[19] Consequently, many indole derivatives have been developed to modulate serotonergic neurotransmission for the treatment of CNS disorders like migraine and depression. Sumatriptan, for example, is a selective agonist for the 5-HT1B and 5-HT1D receptors and is a first-line treatment for acute migraine attacks.[3][19]

Signaling Pathway: Sumatriptan and 5-HT1B/1D Receptor Activation

Sumatriptan activates 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent therapeutic effects like vasoconstriction and inhibition of neuropeptide release.[3][20]

Sumatriptan_Pathway Sumatriptan Action at 5-HT1B/1D Receptors cluster_response Therapeutic Effects Sumatriptan Sumatriptan Receptor 5-HT1B/1D Receptor (GPCR) Sumatriptan->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Vasoconstriction Cranial Vasoconstriction cAMP->Vasoconstriction Leads to Neuropeptide_Inhibition Inhibition of Neuropeptide Release cAMP->Neuropeptide_Inhibition Leads to

Caption: Sumatriptan signaling pathway.

Key Experimental Protocols in Indole Drug Discovery

The discovery and development of indole-based drugs rely on a variety of in vitro and in vivo assays. This section provides detailed protocols for three fundamental assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivative (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][22]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The workflow for a typical high-throughput screening (HTS) campaign to identify cytotoxic indole derivatives is visualized below.

HTS_Workflow High-Throughput Screening Workflow for Cytotoxicity Start Start: Indole Compound Library Plate_Cells Plate Cancer Cells (96/384-well plates) Start->Plate_Cells Add_Compounds Add Compounds (Varying Concentrations) Plate_Cells->Add_Compounds Incubate Incubate (e.g., 72 hours) Add_Compounds->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Plates Read Absorbance (Microplate Reader) MTT_Assay->Read_Plates Data_Analysis Data Analysis: Calculate % Inhibition Read_Plates->Data_Analysis Hit_ID Hit Identification (% Inhibition > Threshold) Data_Analysis->Hit_ID Dose_Response Dose-Response Curve & IC50 Determination Hit_ID->Dose_Response Primary Hits End End: Candidate Drug Hit_ID->End No Hits Lead_Opt Lead Optimization (SAR Studies) Dose_Response->Lead_Opt Lead_Opt->End

Caption: HTS workflow for anticancer indoles.

In Vitro Cyclooxygenase (COX) Inhibitory Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[23]

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[24]

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test indole compound at various concentrations.[24] Include wells for 100% initial activity (no inhibitor) and a reference inhibitor (e.g., Celecoxib).

  • Incubation: Incubate the plate for 5-10 minutes at 25°C.

  • Initiation: Initiate the reaction by adding the colorimetric substrate, followed immediately by arachidonic acid.[24]

  • Measurement: Monitor the appearance of the oxidized TMPD by measuring the absorbance at 590-620 nm kinetically for 5-10 minutes using a microplate reader.[24][25]

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the control and calculate the IC50 value for both COX-1 and COX-2.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Resuspend purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescence reporter (e.g., DAPI).[26] Keep on ice.

  • Compound Addition: In a 96-well plate, add the test indole compound at various concentrations. Include controls for polymerization (vehicle) and inhibition (e.g., colchicine).

  • Initiation and Measurement: Transfer the tubulin solution to the wells to initiate polymerization. Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the increase in fluorescence (indicating polymerization) over time (e.g., every minute for 60-80 minutes).[26][27]

  • Data Analysis: Plot fluorescence versus time. Determine the extent of polymerization inhibition by comparing the maximum fluorescence of treated samples to the vehicle control. Calculate the IC50 value.

Conclusion and Future Perspectives

The indole scaffold is an enduring and remarkably versatile platform in drug discovery.[28] Its presence in a wide range of clinically successful drugs for treating cancer, inflammation, and CNS disorders is a testament to its privileged nature.[6][29] Advances in synthetic chemistry continue to provide novel methods for functionalizing the indole core, expanding the accessible chemical space for drug design.[18] Future research will likely focus on developing more selective and potent indole derivatives, including dual-target inhibitors and compounds for emerging therapeutic areas. The integration of computational modeling, high-throughput screening, and detailed mechanistic studies will continue to unlock the full therapeutic potential of this exceptional scaffold, paving the way for the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1H-indol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-1H-indol-5-ol, a key heterocyclic scaffold in medicinal chemistry. The following sections outline various synthetic strategies, with a focus on the widely applicable Fischer indole synthesis. Quantitative data is summarized for comparison, and detailed experimental procedures are provided.

Introduction

The this compound core is a privileged structure found in numerous biologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. Several named reactions can be employed to construct this indole ring system, each with its own advantages and limitations. This guide focuses on practical and established methods for its synthesis.

Synthetic Strategies Overview

Several key synthetic routes can be utilized for the preparation of this compound and its derivatives:

  • Fischer Indole Synthesis: A robust and classical method involving the reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline derivative.[2][3]

  • Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[4]

  • Hemetsberger Indole Synthesis: The thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[5]

  • Nenitzescu Indole Synthesis: A method for producing 5-hydroxyindole derivatives from the reaction of benzoquinone with a β-enamino ester.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and related derivatives via various methods.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeTypical Yield (%)
Fischer Indole Synthesis p-Methoxyphenylhydrazine, AcetonePolyphosphoric acid (PPA) or H₂SO₄/EtOHEthanol, Acetic AcidReflux2-4 h70-85
Nenitzescu Reaction 1,4-Benzoquinone, Ethyl β-aminocrotonateLewis Acids (e.g., ZnCl₂)Dichloromethane, AcetonitrileRoom Temperature24-48 h~31 (overall)
Bischler-Möhlau Synthesis 4-Aminophenol, α-HaloketoneExcess AnilineHigh-boiling solvent150-1804-12 h60-75
Larock Indole Synthesis 2-Iodo-4-hydroxyaniline, PropynePd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)DMF80-12012-24 h65-90
Hemetsberger Synthesis 4-Hydroxybenzaldehyde, Ethyl azidoacetateSodium Ethoxide, then heatXyleneReflux2-6 h>70

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This is a widely used and reliable method for the gram-scale synthesis of this compound. The synthesis proceeds in three main stages: formation of the phenylhydrazone, acid-catalyzed indolization, and subsequent demethylation to yield the final product.

Stage 1: Formation of p-Methoxyphenylhydrazone of Acetone

  • To a stirred solution of p-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add a solution of sodium acetate (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 15 minutes.

  • Add acetone (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the hydrazone.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the p-methoxyphenylhydrazone of acetone.

Stage 2: Indolization to 5-Methoxy-2-methyl-1H-indole

  • Add the dried hydrazone (1 equivalent) to a mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v) or to polyphosphoric acid (PPA).[1]

  • Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours. Monitor the cyclization by TLC.[7]

  • After completion, cool the mixture and carefully pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., 10% NaOH solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain crude 5-methoxy-2-methyl-1H-indole.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Stage 3: Demethylation to this compound

  • To a solution of 5-methoxy-2-methyl-1H-indole (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add a demethylating agent like boron tribromide (BBr₃) (1.2 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Protocol 2: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

This method is particularly useful for the synthesis of 5-hydroxyindole derivatives.[6]

  • Dissolve 1,4-naphthoquinone (1.02 equivalents) and a catalytic amount of zinc chloride (17 mol%) in cyclopentyl methyl ether (CPME).[8]

  • In a separate flask, dissolve ethyl 3-aminocrotonate (1 equivalent) in CPME.[8]

  • Add the enamine solution to the naphthoquinone solution.

  • Stir the mixture at room temperature for 72 hours.[8]

  • Cool the reaction mixture to 4°C for 16 hours to facilitate precipitation.[8]

  • Filter the resulting solid, wash with cold solvent, and dry to yield the product.

Mandatory Visualizations

Fischer_Indole_Synthesis cluster_stage1 Stage 1: Hydrazone Formation cluster_stage2 Stage 2: Indolization cluster_stage3 Stage 3: Demethylation p-Methoxyphenylhydrazine p-Methoxyphenylhydrazine Hydrazone Hydrazone p-Methoxyphenylhydrazine->Hydrazone Acetone, EtOH, Reflux Acetone Acetone Acetone->Hydrazone 5-Methoxy-2-methyl-1H-indole 5-Methoxy-2-methyl-1H-indole Hydrazone->5-Methoxy-2-methyl-1H-indole PPA or H₂SO₄, Heat This compound This compound 5-Methoxy-2-methyl-1H-indole->this compound BBr₃, DCM Experimental_Workflow start Start: Select Synthesis Route reactants Reactant Preparation and Stoichiometry start->reactants reaction_setup Reaction Setup (Solvent, Catalyst) reactants->reaction_setup reaction_execution Reaction Execution (Temperature, Time) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, LC-MS) reaction_execution->monitoring monitoring->reaction_execution Continue reaction workup Work-up and Extraction monitoring->workup Reaction complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: this compound characterization->final_product

References

Application Notes and Protocols for the Quantification of 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methyl-1H-indol-5-ol, a key indole derivative of interest in pharmaceutical research. The following sections offer a comprehensive guide to various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, making it ideal for bioanalysis.[1] HPLC with UV detection offers a more accessible and cost-effective alternative for the analysis of bulk substances or formulations where high concentrations of the analyte are expected. GC-MS is suitable for volatile and thermally stable compounds and can be employed for the analysis of this compound, often requiring derivatization.

A summary of typical performance characteristics for these methods in the analysis of indole compounds is presented in the table below. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio after ionization and fragmentation.Separation by gas chromatography, detection by mass-to-charge ratio after ionization and fragmentation.
Selectivity ModerateHighHigh
Sensitivity µg/mL - ng/mLpg/mL - ng/mLng/mL
Linearity (r²) > 0.99> 0.99> 0.99
Typical LOD 10 - 100 ng/mL0.01 - 1 ng/mL1 - 10 ng/mL
Typical LOQ 50 - 200 ng/mL0.05 - 5 ng/mL5 - 50 ng/mL
Sample Throughput ModerateHighModerate
Matrix Effect Low to ModerateModerate to HighLow to Moderate
Instrumentation Cost LowHighModerate

Experimental Protocols

The following are detailed protocols for the quantification of this compound. These should be optimized for your specific application and instrumentation.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol is adapted from established methods for similar indole derivatives and is suitable for the analysis of this compound in plasma or serum.[2][3]

2.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of an appropriate internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[2]

  • Vortex briefly and transfer to an autosampler vial for injection.

2.1.2. Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[5]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

2.1.3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5]

  • Precursor Ion > Product Ion (m/z): To be determined by direct infusion of a standard solution of this compound. For the related compound indole, the transition is 118.1 > 91.1.[4]

  • Capillary Voltage: 3.5 kV.[5]

  • Source Temperature: 150°C.[5]

  • Desolvation Temperature: 400°C.[5]

  • Collision Gas: Argon.[5]

2.1.4. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[6]

HPLC-UV Method for Bulk Drug Analysis

This protocol provides a starting point for the analysis of this compound in bulk powder or simple formulations.[7]

2.2.1. Sample Preparation

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

  • Dissolve the sample containing this compound in the mobile phase to obtain an estimated concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.2. High-Performance Liquid Chromatography Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting gradient could be 30:70 (v/v) Acetonitrile:Water.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound. Indole compounds typically have strong absorbance between 220 and 280 nm.

GC-MS Method for Volatile Analysis

This generalized protocol can be adapted for the analysis of this compound, potentially after derivatization to improve volatility and thermal stability.

2.3.1. Sample Preparation

  • For biological samples, perform a liquid-liquid extraction. For example, to 1 mL of sample, add a suitable internal standard and an extraction solvent like ethyl acetate.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate).

  • (Optional but recommended) Derivatize the analyte to improve chromatographic properties. Silylation is a common derivatization technique for hydroxyl groups.

  • Transfer the final solution to a GC-MS autosampler vial.

2.3.2. Gas Chromatography-Mass Spectrometry Conditions

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of this compound in biological samples using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Reporting quantification->report G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B Oxidative Metabolites (e.g., Hydroxylation, N-oxidation) A->B CYP450 Enzymes C Glucuronide Conjugates A->C UGTs D Sulfate Conjugates A->D SULTs B->C UGTs B->D SULTs E Excretion (Urine, Feces) C->E D->E

References

Application Notes and Protocols for the HPLC-UV Analysis of Substituted Indole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indole amines, a class of compounds that includes key neurotransmitters like serotonin and psychedelic compounds such as psilocybin, are of significant interest in neuroscience, pharmacology, and drug development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and widely accessible technique for the quantification of these compounds.[1] Its non-destructive nature makes it a suitable alternative to Gas Chromatography-Mass Spectrometry (GC-MS), particularly for thermally labile compounds like psilocybin.[1] This document provides detailed application notes and protocols for the HPLC-UV analysis of various substituted indole amines.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters for the HPLC-UV analysis of selected substituted indole amines. These values are compiled from various studies and are intended to serve as a reference for method development.

Table 1: HPLC-UV Method Parameters for Substituted Indole Amine Analysis

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Serotonin (5-HT)C18 (4.6 x 250 mm, 5 µm)0.05 M KH₂PO₄/acetonitrile (90:10 v/v)1.0280[2]
PsilocybinC18 (3.0 x 50 mm, 2.7 µm)Aqueous ammonium formate (0.143 mM)Not Specified220[3][4]
PsilocinC18 (3.0 x 50 mm, 2.7 µm)Aqueous ammonium formate (0.143 mM)Not Specified220[3][4]
Tryptamines (General)LiChrospher® RP-18e0.1% triethylammonium acetate buffer, methanol, acetonitrile1.0280[5]
Multiple TryptaminesRaptor® Biphenyl (3 x 100 mm, 5-μm)A: 0.1% TFA in water, B: 0.1% TFA in 2:1 ACN:MeOH0.4280 and 210[1]

Table 2: Validation Data for HPLC-UV Analysis of Substituted Indole Amines

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Retention Time (min)
Serotonin (5-HT)0.1–10 µg/mL[2]0.04 µg/mL[2]0.1 µg/mL[2]~6.5
Psilocybin2.53 – 81.9 ppm[4]Not Specified2.1 ppm[4]~3.13[6]
PsilocinNot SpecifiedNot Specified1 ng/mL[7]~9.12[6]
Multiple TryptaminesNot Specified2 µg/mL[1]Not SpecifiedVaries

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis, as it removes interferences and protects the analytical column.[8] The choice of method depends on the sample matrix.

a) For Biological Fluids (e.g., Plasma, Urine):

  • Protein Precipitation: This is a common method for removing proteins from biological samples.

    • To 100 µL of the sample, add 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for HPLC analysis.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.

    • Mix the sample with an appropriate extraction solvent (e.g., ethyl acetate, methylene chloride).

    • Agitate the mixture to facilitate the transfer of the analyte into the organic phase.

    • Allow the phases to separate.

    • Collect the organic phase containing the analyte of interest.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE is used to clean up complex samples and concentrate analytes.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a strong solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

b) For Mushroom Samples (for Psilocybin and Psilocin Analysis):

  • Lyophilize and grind the mushroom sample to a fine powder.

  • Weigh approximately 50 mg of the powdered sample.

  • Extract the analytes with a suitable solvent, such as methanol or an acidic methanol solution (e.g., 5% acetic acid in methanol).[7]

  • Vortex or sonicate the mixture for 30 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[9]

Preparation of Standard Solutions
  • Prepare individual stock solutions of each substituted indole amine standard in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.

HPLC-UV Analysis Workflow
  • System Setup:

    • Install the appropriate HPLC column (e.g., C18).

    • Prepare the mobile phase as specified in Table 1 and degas it thoroughly.

    • Set the flow rate and column temperature.

    • Set the UV detector to the appropriate wavelength(s) as specified in Table 1.

  • System Equilibration: Equilibrate the HPLC system by running the mobile phase through the column until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of the prepared standards and samples.

  • Data Acquisition: Record the chromatograms and integrate the peak areas of the analytes.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analytes in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Fluid or Mushroom Sample Extraction Extraction (LLE, SPE, or Precipitation) Sample->Extraction Filtration Filtration (0.22 or 0.45 µm filter) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Inject Sample UV_Detector UV Detector HPLC->UV_Detector Data_System Data Acquisition System UV_Detector->Data_System Integration Peak Integration Data_System->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

serotonin_pathway cluster_synthesis Biosynthesis cluster_signaling Synaptic Signaling Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase Receptor 5-HT Receptor Serotonin->Receptor Binds to SERT SERT (Reuptake Transporter) Serotonin->SERT Reuptake Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Signal Transduction SERT->Presynaptic

Caption: Simplified serotonin biosynthesis and signaling pathway.

References

Application Notes & Protocol: Identification of 2-Methyl-1H-indol-5-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-1H-indol-5-ol is an indole derivative of interest in various fields of chemical and pharmaceutical research. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its polar hydroxyl group, which leads to low volatility and poor chromatographic peak shape.[1] To overcome these limitations, a derivatization step is necessary to increase the analyte's volatility and thermal stability.[1][2] This document provides a detailed protocol for the identification of this compound using a silylation derivatization method followed by GC-MS analysis.

Analyte & Method Overview

The method involves the chemical modification of the polar hydroxyl and amine groups on the this compound molecule by replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups. This process, known as silylation, yields a derivative that is more volatile and thermally stable, making it suitable for GC-MS analysis.[1][2][3]

Analyte Properties: this compound
PropertyValueReference
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol [4]
IUPAC Name This compound[4]
CAS Number 13314-85-7[4]
Principle of Derivatization

Silylation is a robust and widely used derivatization technique in GC.[2][5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are used to replace active hydrogens on hydroxyl (-OH) and amine (-NH) groups with a TMS group.[1][5] This reaction significantly reduces the polarity and increases the volatility of the analyte.[3]

G cluster_main Silylation of this compound Analyte This compound (Polar, Non-volatile) Product Bis(trimethylsilyl) Derivative (Non-polar, Volatile) Analyte->Product + Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Product GCMS GC-MS Analysis Product->GCMS Inject

Caption: Silylation reaction converting the analyte to a volatile derivative.

Experimental Protocol

This protocol is designed for the analysis of this compound in a biological matrix such as plasma or serum.

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Pyridine (anhydrous)[1]

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (GC grade)[1]

  • Anhydrous sodium sulfate

  • High-purity nitrogen gas[1]

  • GC vials with inserts and caps

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • Evaporation system (e.g., nitrogen evaporator)

Sample Preparation (Protein Precipitation & Extraction)

This procedure is suitable for extracting the analyte from plasma or serum samples.[6]

  • Precipitation: To 200 µL of the plasma/serum sample in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1 minute to precipitate proteins.[6]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[1][6] It is critical to ensure the residue is completely dry, as moisture interferes with the silylation reaction.[1]

Derivatization Protocol
  • Dissolution: Add 50 µL of anhydrous pyridine to the dried residue to ensure it is fully dissolved.[1]

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial and heat it at 70°C for 30-45 minutes in a heating block.[1][5] Reaction time and temperature may require optimization.[5]

  • Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS system.[1]

GC-MS Instrumental Parameters

The following parameters are a recommended starting point and should be optimized for the specific instrument used. The conditions are adapted from methods for similar indole compounds.[7][8]

ParameterRecommended Setting
Gas Chromatograph
Column HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min[7]
Inlet Temperature 280 °C[7]
Injection Mode Splitless (or Split 5:1)[7]
Injection Volume 1-2 µL
Oven Program Initial: 60°C, hold for 2 minRamp 1: 10 °C/min to 230 °C, hold for 5 minRamp 2: 20 °C/min to 280 °C, hold for 10 min[7]
Mass Spectrometer
Ion Source Temp. 230 °C[7]
Transfer Line Temp. 280 °C[7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Scan Range 40 - 550 m/z[7]
Solvent Delay 5-6 min[7]

Data Presentation & Interpretation

Identification of the derivatized this compound is based on its retention time and the resulting mass spectrum. The derivatization adds two TMS groups, one on the hydroxyl and one on the indole nitrogen.

Expected Mass Spectrometry Data

The molecular weight of the bis-TMS derivative is calculated as:

  • MW of Analyte: 147.17

  • MW of 2 x TMS group: 2 x 72.08 (replacing 2 x H)

  • Expected MW of Derivative: 291.15 g/mol

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 291. Key fragment ions can be used for confirmation.

Ion DescriptionExpected m/zNotes
Molecular Ion [M]⁺ 291The parent ion of the bis-TMS derivative.
[M-15]⁺ 276Loss of a methyl group (-CH₃) from a TMS moiety, a characteristic fragmentation.
TMS Ion 73A prominent peak corresponding to the [Si(CH₃)₃]⁺ ion, characteristic of silylated compounds.

Workflow Visualization

A logical workflow is crucial for reproducible results. The diagram below outlines the complete process from sample receipt to final data analysis.

G cluster_workflow GC-MS Identification Workflow cluster_data Data Interpretation A 1. Sample Collection (e.g., Plasma, Serum) B 2. Sample Preparation - Add Acetonitrile - Vortex & Centrifuge A->B C 3. Analyte Extraction - Collect Supernatant - Evaporate to Dryness B->C D 4. Derivatization - Add Pyridine & BSTFA/TMCS - Heat at 70°C C->D E 5. GC-MS Injection & Analysis D->E F 6a. Retention Time Comparison E->F G 6b. Mass Spectrum Analysis (m/z 291, 276, 73) H 7. Compound Identification F->H G->H

Caption: General workflow for the identification of this compound.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-1H-indol-5-ol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methyl-1H-indol-5-ol in biological matrices such as plasma and serum. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this indole derivative for pharmacokinetic, pharmacodynamic, and metabolism studies.

Introduction

This compound is a substituted indole that may be of interest in various fields of biomedical research due to the diverse biological activities of indole derivatives.[1][2] Accurate quantification of such small molecules in complex biological fluids is essential for understanding their physiological and pathological roles. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of low-concentration analytes in biological samples.[3] This document provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Chemical Properties

  • Compound Name: this compound

  • Synonyms: 5-Hydroxy-2-methylindole[4]

  • Molecular Formula: C₉H₉NO[4]

  • Molecular Weight: 147.17 g/mol [4]

  • CAS Number: 13314-85-7[4][5]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from 100 µL of plasma or serum.

  • To a 1.5 mL microcentrifuge tube containing 100 µL of plasma or serum sample (or calibration standard/quality control), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[3]

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: A starting condition of 5% B, increasing to 95% B over 5 minutes, holding at 95% B for 2 minutes, followed by a return to initial conditions and equilibration for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

  • Key Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400 - 500°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

MRM Transitions

The precursor ion for this compound in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 148.2. The fragmentation of the indole ring can be complex. Based on the fragmentation of similar indole structures, the following transitions are proposed for monitoring. It is highly recommended to optimize these transitions on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
This compound148.2133.1[M+H - CH₃]⁺
This compound148.2105.1Further fragmentation of the indole ring
Internal Standard(To be determined based on the specific IS used)(To be determined)

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on data from structurally similar indole derivatives.[6]

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy 85 - 115%
Extraction Recovery 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile + IS) sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection acquisition Data Acquisition detection->acquisition quantification Quantification acquisition->quantification reporting Reporting quantification->reporting

LC-MS/MS experimental workflow from sample preparation to data reporting.
General Indole Metabolism Pathway

As the specific metabolic pathway for this compound is not well-defined in the literature, a general overview of indole metabolism is presented. This compound would likely undergo Phase I (e.g., further hydroxylation, oxidation of the methyl group) and Phase II (e.g., glucuronidation, sulfation) metabolism.

indole_metabolism Indole Indole Core Methyl_Indole This compound Indole->Methyl_Indole Biosynthesis / Intake Phase1 Phase I Metabolism (Oxidation, Hydroxylation) Methyl_Indole->Phase1 Phase2 Phase II Metabolism (Glucuronidation, Sulfation) Phase1->Phase2 Excretion Excretion Phase2->Excretion

A simplified diagram of potential indole metabolism.
Logical Workflow for Method Development

method_development cluster_method Method Development cluster_validation Method Validation cluster_application Application ms_params Optimize MS Parameters (Precursor/Product Ions, CE) lc_method Develop LC Method (Column, Mobile Phase, Gradient) ms_params->lc_method sample_prep Optimize Sample Preparation (Extraction Recovery, Matrix Effects) lc_method->sample_prep linearity Linearity & Range sample_prep->linearity sensitivity LOD & LLOQ linearity->sensitivity accuracy Accuracy & Precision sensitivity->accuracy stability Analyte Stability accuracy->stability sample_analysis Biological Sample Analysis stability->sample_analysis data_review Data Review & Reporting sample_analysis->data_review

Logical workflow for LC-MS/MS method development and validation.

References

Application Notes and Protocols for 2-Methyl-1H-indol-5-ol in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine). Its structural versatility allows for interactions with a wide array of biological targets, making indole derivatives a significant area of research for neurological and psychiatric disorders. 2-Methyl-1H-indol-5-ol, a structural analog of serotonin, holds considerable potential for investigation in neuropharmacology. Its 5-hydroxy group and 2-methyl substitution may confer unique pharmacological properties, including potential interactions with serotonin receptors and neuroprotective pathways. These application notes provide a framework for exploring the neuropharmacological profile of this compound, drawing upon established methodologies for similar indole derivatives.

Potential Applications in Neuropharmacology

Based on its structural similarity to serotonin and other neuroactive indoles, this compound can be investigated for several applications:

  • Serotonin Receptor Modulation : The 5-hydroxyindole structure is a key feature for binding to serotonin (5-HT) receptors.[1] Therefore, this compound could act as a ligand for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, which are crucial targets for antidepressant, anxiolytic, and antipsychotic drugs.[2][3]

  • Neuroprotection : Many indole derivatives exhibit neuroprotective properties through antioxidant and anti-inflammatory mechanisms.[4] Research suggests that indole compounds can protect neuronal cells from oxidative stress and protein aggregation, which are implicated in neurodegenerative diseases.[5][6][7]

  • Enzyme Inhibition : The indole scaffold is present in inhibitors of various enzymes relevant to neuroscience, such as cholinesterases.[8][9] The potential of this compound as an enzyme inhibitor could be another avenue of investigation.

Key Experiments and Protocols

I. In Vitro Assays

This protocol determines the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT1A) using a competitive radioligand binding assay.

Experimental Protocol:

  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • Assay Buffer : Use a buffer of 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Reaction Mixture : In a 96-well plate, combine:

    • 50 µL of cell membrane suspension (10-20 µg protein).

    • 50 µL of the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a final concentration equal to its Kd value.

    • 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.

    • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).

  • Incubation : Incubate the plate at 25°C for 60 minutes.

  • Termination : Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the specific binding and determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptorRadioligandIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
This compound5-HT1A[3H]8-OH-DPAT15075
Serotonin (Reference)5-HT1A[3H]8-OH-DPAT157.5

This protocol assesses whether this compound acts as an agonist or antagonist at a G-protein coupled 5-HT receptor by measuring the accumulation of a second messenger, such as cAMP.[10]

Experimental Protocol:

  • Cell Culture : Culture a cell line (e.g., HEK293) expressing the target 5-HT receptor (e.g., a Gi-coupled receptor like 5-HT1A).

  • Assay Medium : Use a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode :

    • Treat cells with varying concentrations of this compound.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode :

    • Pre-incubate cells with varying concentrations of this compound for 15 minutes.

    • Add a known agonist (e.g., serotonin) at its EC50 concentration and incubate for an additional 30 minutes.

  • cAMP Measurement : Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis :

    • In agonist mode, plot the dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like serotonin.

    • In antagonist mode, determine the IC50 and calculate the Kb using the Gaddum equation.

Data Presentation:

CompoundAssay ModeEC50 (nM) [Hypothetical]Emax (% of Serotonin) [Hypothetical]
This compoundAgonist25085 (Partial Agonist)
Serotonin (Reference)Agonist25100

This protocol evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death using the MTT assay.[5]

Experimental Protocol:

  • Cell Culture : Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treatment : Treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress : Add an oxidative agent (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Assay :

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation:

TreatmentCell Viability (%) [Hypothetical]
Control (Vehicle)100
H₂O₂ (100 µM)52
H₂O₂ + this compound (1 µM)65
H₂O₂ + this compound (10 µM)88
II. In Vivo Behavioral Models

The FST is a widely used model to screen for antidepressant-like effects in rodents.[11][12] A decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol:

  • Animals : Use male C57BL/6 mice.

  • Drug Administration : Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control group (e.g., Fluoxetine, 20 mg/kg, i.p.) should be included.

  • Test Procedure :

    • Place each mouse individually in a glass cylinder filled with water (25°C) for 6 minutes.

    • Record the session and score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis : Compare the immobility time between the different treatment groups using ANOVA followed by a post-hoc test.

Data Presentation:

Treatment Group (mg/kg)Immobility Time (seconds) [Hypothetical]
Vehicle150 ± 10
This compound (10)135 ± 8
This compound (20)105 ± 7
This compound (40)90 ± 9
Fluoxetine (20)85 ± 6
p < 0.05, **p < 0.01 vs. Vehicle

The EPM test is used to assess anxiety-like behavior in rodents.[13] An increase in the time spent in the open arms suggests an anxiolytic effect.

Experimental Protocol:

  • Animals : Use male BALB/c mice.

  • Apparatus : A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Drug Administration : Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control group (e.g., Diazepam, 1 mg/kg, i.p.) should be included.

  • Test Procedure :

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session and score the time spent and the number of entries into the open and closed arms.

  • Data Analysis : Calculate the percentage of time spent in the open arms and compare between groups using ANOVA.

Data Presentation:

Treatment Group (mg/kg)% Time in Open Arms [Hypothetical]Total Arm Entries [Hypothetical]
Vehicle20 ± 325 ± 2
This compound (5)28 ± 426 ± 3
This compound (10)40 ± 524 ± 2
This compound (20)45 ± 6 25 ± 3
Diazepam (1)50 ± 528 ± 4
p < 0.05, **p < 0.01 vs. Vehicle

Visualizations

G_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand This compound (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Response Neuronal Inhibition cAMP->Response Reduced Signaling

Caption: Hypothetical signaling pathway for this compound at a Gi-coupled 5-HT1A receptor.

G_Workflow_InVitro start Start: Compound Synthesis (this compound) primary_screen Primary Screening: Receptor Binding Assay start->primary_screen functional_assay Secondary Screening: Functional Assay (Agonist/Antagonist) primary_screen->functional_assay Active Compounds neuro_assay Tertiary Screening: Neuroprotection Assay functional_assay->neuro_assay Confirmed Activity hit_id Hit Identification neuro_assay->hit_id lead_opt Lead Optimization hit_id->lead_opt Promising Profile

Caption: Experimental workflow for the in vitro screening of this compound.

G_Workflow_InVivo start Select In Vitro Hit Compound pk_study Pharmacokinetic Studies (ADME/Tox) start->pk_study behavioral_models Behavioral Models pk_study->behavioral_models Good Profile fst Forced Swim Test (Antidepressant-like) behavioral_models->fst epm Elevated Plus Maze (Anxiolytic-like) behavioral_models->epm data_analysis Data Analysis & Interpretation fst->data_analysis epm->data_analysis conclusion Efficacy Assessment data_analysis->conclusion

Caption: Workflow for in vivo behavioral testing of this compound.

References

Application Notes and Protocols for the Experimental Synthesis of Indole Derivatives via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a venerable and highly versatile acid-catalyzed chemical reaction that transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into the indole heterocyclic system. The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals, making its synthesis a cornerstone of organic and medicinal chemistry. This document provides detailed experimental protocols for the synthesis of various indole derivatives, including data on reaction conditions and yields, as well as methods for purification and characterization. Both conventional heating and modern microwave-assisted techniques are presented to offer flexibility and efficiency in synthesizing these valuable compounds.

Signaling Pathway and Logical Relationships

The Fischer indole synthesis proceeds through a well-established reaction mechanism involving several key steps. The general workflow for the synthesis and subsequent characterization of indole derivatives is also outlined below.

Fischer_Indole_Synthesis_Pathway cluster_reaction Fischer Indole Synthesis Mechanism Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl (Condensation) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalysis Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aromatization Aminal Aminal Intermediate Cyclization->Aminal Indole Indole Derivative Aminal->Indole - NH3 (Elimination)

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reactant Preparation (Arylhydrazine & Carbonyl) Reaction Fischer Indole Synthesis (Conventional or Microwave) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Indole Derivative Characterization->End

Caption: General experimental workflow for Fischer indole synthesis.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various indole derivatives using both conventional and microwave-assisted Fischer indole synthesis.

Table 1: Conventional Fischer Indole Synthesis of Derivatives

EntryArylhydrazineCarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)
1PhenylhydrazinePropiophenoneAcetic AcidReflux82-Phenylindole75
2p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidReflux2.252,3,3,5-Tetramethyl-3H-indoleHigh
3(4-Bromophenyl)hydrazine hydrochlorideAcetoneZinc Chloride / EthanolRefluxVaries5-Bromo-2-methyl-1H-indole-
4o,m-Tolylhydrazine hydrochloridesIsopropyl methyl ketoneAcetic AcidRoom Temp-Methyl indoleninesHigh
5o,m-Tolylhydrazine hydrochlorides2-MethylcyclohexanoneAcetic AcidRoom Temp-Methyl indoleninesHigh
6o,p-Nitrophenylhydrazines2-MethylcyclohexanoneAcetic AcidReflux-Nitroindolenines-
7PhenylhydrazineCyclohexanonep-Toluenesulfonic acid (solvent-free)1000.081,2,3,4-Tetrahydrocarbazole94

Table 2: Microwave-Assisted Fischer Indole Synthesis of Derivatives

EntryArylhydrazineCarbonyl CompoundCatalyst/SolventPower (W)Temperature (°C)Time (min)ProductYield (%)
1PhenylhydrazinePropiophenoneEaton's Reagent-170102-Phenylindole92
2PhenylhydrazineVarious KetonesAcetic Acid / Ethanol---2-Aryl-indolesup to 93
3-1H-indole-2,3-dione derivatives---5-10Isatin derivatives85-95
4PhenylhydrazineCyclohexanonePyridinium-based Ionic Liquids / ZnCl2---1,2,3,4-Tetrahydrocarbazole89.66[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-3-Cyanoindoles[2]

This protocol is adapted for the synthesis of 3-cyanoindole derivatives, which are valuable intermediates in drug discovery.

Materials:

  • Substituted phenylhydrazine (1.0 eq)

  • α-Cyano ketone (e.g., Benzoylacetonitrile for 2-phenyl-3-cyanoindole) (1.0 eq)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid)

  • Solvent (e.g., toluene, acetic acid, or ethanol)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Ethanol or ethanol/water mixture for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenylhydrazine (1.0 eq) and the α-cyano ketone (1.0 eq) in the chosen solvent.

  • Addition of Catalyst: Carefully add the acid catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Neutralization: Carefully neutralize the residue by adding a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-cyanoindole derivative.[2]

Protocol 2: Synthesis of 5-Bromo-2-methyl-1H-indole

This protocol provides a specific example of the synthesis of a halogenated indole derivative.

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous zinc chloride

  • Anhydrous ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol. Add acetone (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes.

  • Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.

Protocol 3: Microwave-Assisted Synthesis of 2-Phenylindole[3]

This protocol demonstrates the efficiency of microwave-assisted organic synthesis (MAOS) for the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Propiophenone

  • Eaton's reagent (7.7 wt % P₂O₅ in MeSO₃H)

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Petroleum ether/ethyl acetate mixture for elution

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine phenylhydrazine (1.0 eq) and propiophenone (1.0 eq) with Eaton's reagent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 170°C for 10 minutes.

  • Cooling: After irradiation, allow the mixture to cool to room temperature.

  • Purification: The crude product can be purified directly by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield the pure 2-phenylindole.

Characterization of Indole Derivatives

The synthesized indole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the structure of the indole derivatives.

    • Example: 2,3,3,6-Tetramethylindolenine [2]

      • ¹H-NMR: 1.25 (s, 6H, 2×CH₃), 2.19 (s, 3H, Ar-CH₃), 2.33 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 2H, Ar-H), 7.1 (s, 1H, Ar-H).

      • ¹³C-NMR: 19.9, 24.3, 25.1, 37.5, 123.6, 127.3, 127.4, 136.9, 149.8, 151.7, 164.6.

    • Example: 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-cabazole [2]

      • ¹H-NMR: 1.32 (s, 3H), 1.1-2.8 (m, 8H, aliphatic ring), 7.3-7.5 (b, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.9-8.1 (b, 1H, Ar-H).

      • ¹³C-NMR: 21.9, 22.9, 25.4, 31.2, 34.1, 52.8, 119.6, 123.0, 124.7, 144.4, 146.7, 159.9, 187.3.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For example, the C=N stretching vibration in indolenines can be observed around 1700 cm⁻¹.[2]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared with the calculated values to confirm the empirical formula.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of indole-3-carboxylate derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2][3] The indole nucleus is a prominent scaffold in numerous natural products and synthetic pharmaceuticals, making efficient synthetic methodologies highly valuable in the field of drug discovery.[4][5][6]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and efficient heating of reactions through direct interaction with polar molecules in the reaction mixture.[1] This direct dielectric heating leads to a more uniform and controlled temperature profile compared to conventional oil baths or heating mantles. Key benefits for the synthesis of indole derivatives include:

  • Accelerated Reaction Times: Reactions that typically require several hours or even days under conventional heating can often be completed in minutes using microwave assistance.[1][5]

  • Enhanced Yields and Purity: The rapid and controlled heating often leads to higher yields of the desired product and minimizes the formation of byproducts, simplifying purification.[1][4][5]

  • Greener Chemistry: Shorter reaction times and improved efficiency contribute to reduced energy consumption.[2][3] Furthermore, microwave synthesis can sometimes be performed under solvent-free conditions, further enhancing its environmental friendliness.[7]

  • Facilitation of Difficult Reactions: Microwave energy can promote reactions that are sluggish or do not proceed under conventional heating conditions.

Experimental Protocols and Data

Several methods for the synthesis of indole-3-carboxylate derivatives have been successfully adapted for microwave-assisted synthesis. Below are representative protocols and data from the literature.

Palladium-Catalyzed Intramolecular Oxidative Coupling

A highly efficient method for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamine carboxylates.[4][5][6] This approach demonstrates excellent functional group tolerance and regioselectivity.[4][5]

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_mw Microwave Synthesis cluster_workup Work-up and Purification Anilines Substituted Anilines Enamine N-aryl Enamine Carboxylates Anilines->Enamine Reaction Ester Methyl Acetoacetate Ester->Enamine Reaction Enamine_mix Enamine Intermediate Vessel Microwave Reaction Vessel Enamine_mix->Vessel Catalysts Pd(OAc)2, Cu(OAc)2, K2CO3 Catalysts->Vessel Solvent DMF/ACN/DMSO Solvent->Vessel MW Microwave Irradiation (60-80°C, 1-3h) Vessel->MW Crude Crude Product MW->Crude Purification Column Chromatography Crude->Purification Final Pure Indole-3-Carboxylate Purification->Final

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Protocol for Methyl 2-methyl-1H-indole-3-carboxylate Synthesis:

This protocol is adapted from the work of Bellavita et al. (2022).[6]

  • Reactant Mixture: In a microwave reaction vessel, combine the N-aryl enamine intermediate (0.16 mmol, 1 eq), palladium(II) acetate (Pd(OAc)₂, 0.016 mmol, 0.1 eq), copper(II) acetate (Cu(OAc)₂, 0.16 mmol, 1 eq), and potassium carbonate (K₂CO₃, 0.40 mmol, 2.5 eq).[6]

  • Solvent Addition: Add 2 mL of dimethylformamide (DMF) to the vessel.[6]

  • Inert Atmosphere: Purge the vessel with argon.[6]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 60°C with stirring.[6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure indole-3-carboxylate derivative.[5]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate [6]

MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating801689
Microwave Irradiation60394

Table 2: Microwave-Assisted Synthesis of Various 2-Methyl-1H-indole-3-carboxylate Derivatives [5][6]

Substituent on AnilineSolventTemperature (°C)Time (h)Yield (%)
4-MethylDMF60394
2,4-DimethylDMF60394
4-BromoACN80192
4-ChloroACN80193
4-NitroDMSO801.590
4-PhenoxyDMF60391
Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing substituted indoles. Microwave irradiation has been shown to significantly accelerate this reaction.[1][8][9] The reaction involves the acid-catalyzed rearrangement of an aryl hydrazone, which is formed in situ from an arylhydrazine and a ketone or aldehyde.[1][8]

One-Pot Microwave-Assisted Fischer Indole Synthesis Protocol:

This is a general protocol; specific conditions may vary based on the substrates.

  • Reactant Mixture: In a microwave-safe vessel, combine the arylhydrazine (1 mmol), the ketone (e.g., cyclohexanone, 1 mmol), and an acid catalyst (e.g., p-toluenesulfonic acid, p-TSA).[9]

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a specified power (e.g., 600 W) for a short duration (e.g., 3 minutes).[9]

  • Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Table 3: Comparison of Catalysts in Microwave-Assisted Fischer Indole Synthesis [9]

KetoneCatalystPower (W)Time (min)Yield (%)
CyclohexanoneZinc Chloride600376
Cyclohexanonep-TSA600391

Role in Drug Discovery and Development

Indole-3-carboxylate derivatives are of significant interest to medicinal chemists due to the broad spectrum of biological activities exhibited by the indole scaffold. These compounds are often investigated as potential therapeutic agents. The diagram below illustrates the general workflow where these synthesized compounds play a crucial role.

G cluster_synthesis Compound Synthesis cluster_screening Screening & Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Synth Microwave-Assisted Synthesis of Indole-3-Carboxylates HTS High-Throughput Screening (HTS) Synth->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME/Tox) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Candidate Candidate Drug In_Vivo->Candidate

Caption: Role of synthesized compounds in drug discovery.

Conclusion

Microwave-assisted synthesis is a powerful tool for the rapid and efficient production of indole-3-carboxylate derivatives. The protocols and data presented here demonstrate the significant advantages of this technology in terms of reduced reaction times and improved yields. For researchers in drug discovery and development, MAOS provides an invaluable technique to accelerate the synthesis of novel compounds for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of indoles. The information is presented in a question-and-answer format to directly address specific problems researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Peak Tailing

Question 1: What causes my indole peaks to tail and how can I fix it?

Peak tailing, where a peak has an asymmetry factor greater than 1.2, is the most common form of peak distortion in HPLC.[1] It can significantly impact the accuracy of peak integration and reduce resolution.[2]

Answer:

Peak tailing in indole analysis is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][3][4] Indoles, especially those with basic functional groups, can interact strongly with these ionized silanols, leading to a delayed elution for a portion of the analyte molecules and causing a "tail".[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: One of the most effective ways to reduce tailing is to adjust the pH of the mobile phase.[3][5] Operating at a lower pH (e.g., pH 2-4) protonates the silanol groups, minimizing their interaction with basic indoles.[2][5][6] It's recommended to work at a pH that is at least one unit away from the analyte's pKa to ensure a consistent ionization state.[6][7]

  • Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions.[1][3][5] If you consistently experience tailing with basic indoles, consider switching to a column specifically designed for the analysis of basic compounds.

  • Increase Buffer Strength: If you are using a buffer, increasing its concentration (typically in the 10-50 mM range) can help to mask the residual silanol groups and improve peak shape.[2]

  • Consider a Different Stationary Phase: If adjusting the mobile phase isn't sufficient, changing the column chemistry can help.[8] Switching from a standard C18 column to a C8, or a phenyl-hexyl column can alter selectivity and reduce tailing.[8]

  • Check for Column Contamination and Degradation: Contaminants from previous samples can accumulate at the head of the column, leading to peak tailing.[2][4] If you suspect this is the case, follow a column washing protocol. If the column is old or has been used extensively, it may be degraded and require replacement.[2]

Peak Fronting

Question 2: My indole peaks are fronting. What are the common causes and solutions?

Peak fronting is characterized by a leading edge of the peak being less steep than the trailing edge.[5] This can lead to inaccuracies in determining the start and end of the peak, affecting area measurements.[9]

Answer:

Peak fronting in HPLC analysis of indoles is often related to issues with the sample, the column, or the mobile phase compatibility.

Troubleshooting Steps:

  • Reduce Sample Concentration or Injection Volume: A primary cause of peak fronting is column overload, which can be either mass overload (too much analyte) or volume overload (too large an injection volume).[5][9][10] Try reducing the amount of sample injected by either diluting the sample or decreasing the injection volume.[5][11]

  • Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[9] Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Check for Column Voids or Collapse: A physical deformation of the column packing material, such as a void at the inlet, can cause peak fronting.[5][10] This can happen due to sudden pressure changes or operating outside the column's recommended pH or temperature limits.[5] If you suspect a column void, reversing the column and flushing it with a strong solvent may sometimes help, but often the column will need to be replaced.[1]

Split Peaks

Question 3: Why are my indole peaks splitting, and what can I do to resolve this?

Split peaks, which can appear as a "shoulder" or a "twin" peak, can be caused by a variety of issues related to the column, the injection, or the sample itself.[5][12]

Answer:

If all peaks in your chromatogram are splitting, the problem is likely related to the column inlet or the flow path before the column.[5][13] If only a single peak is splitting, it is more likely to be a chemistry-related issue.[12][14]

Troubleshooting Steps:

  • Check for a Blocked Frit: A partially blocked inlet frit on the column can cause the sample to be introduced unevenly onto the stationary phase, resulting in split peaks for all analytes.[5][12][13] Replacing the frit or the column is the most common solution.[12]

  • Investigate Column Voids: Similar to peak fronting, a void at the head of the column can also cause peak splitting.[5][12][14]

  • Ensure Sample Solvent and Mobile Phase Compatibility: A mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column, leading to split peaks.[5] Ensure your sample is fully dissolved in a compatible solvent.

  • Consider Co-elution: If only one peak is splitting, it might be two different compounds eluting very close to each other.[12] To test this, you can try injecting a smaller sample volume to see if the two peaks resolve.[12] If they do, you will need to optimize your method (e.g., change the mobile phase composition, temperature, or column) to improve the separation.[8][12]

  • Check for Analyte Instability or Isomers: Some indoles can exist as isomers or tautomers that may separate under certain HPLC conditions, appearing as two distinct peaks.[15] For example, indole-3-pyruvic acid can exist in keto and enol forms.[15] Adjusting the column temperature can sometimes help to merge these peaks by accelerating the interconversion between the two forms.[15]

Quantitative Data Summary

The following table summarizes key parameters that can be optimized to improve peak shape in the HPLC analysis of indoles.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.0 - 4.0Minimizes secondary interactions with silanol groups by keeping them protonated, which is particularly effective for basic indoles.[2][5][6]
Buffer Concentration 10 - 50 mMAn adequate buffer concentration helps to maintain a stable pH and can mask residual silanol activity.[2]
Organic Modifier Acetonitrile or MethanolThe choice of organic solvent can affect selectivity. Acetonitrile often provides sharper peaks and lower backpressure.[3]
Column Temperature 35 - 50 °CIncreasing the temperature can improve peak shape and efficiency, but excessively high temperatures can degrade the column.[16]
Injection Volume < 15% of the first peak's volumeHelps to prevent peak distortion due to volume overload.[17]

Experimental Protocols

Protocol: General Column Washing Procedure

This protocol is designed to remove contaminants from a reversed-phase (e.g., C18) column that may be causing poor peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (optional, for very non-polar contaminants)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into it.

  • Initial Flush (Aqueous): Flush the column with HPLC-grade water for 30 minutes at a low flow rate (e.g., 0.5 mL/min). If your mobile phase contained buffers, flush with a buffer-free mobile phase first (e.g., 95:5 water:acetonitrile) to prevent buffer precipitation.

  • Strong Solvent Flush (Isopropanol): Flush the column with 100% isopropanol for 60 minutes. Isopropanol is a strong solvent that is effective at removing a wide range of contaminants.

  • Organic Flush (Acetonitrile/Methanol): Sequentially flush the column with 100% acetonitrile for 30 minutes, followed by 100% methanol for 30 minutes.

  • Optional Non-Polar Flush (Hexane): If you suspect highly non-polar contaminants, you can flush with hexane. Important: Hexane is not miscible with reversed-phase solvents. You must use an intermediate solvent like isopropanol before and after the hexane flush. The sequence would be: Isopropanol -> Hexane -> Isopropanol.

  • Re-equilibration: Before use, re-equilibrate the column with your mobile phase until a stable baseline is achieved. This may take 30-60 minutes or longer.

Visualizations

G start Poor Peak Shape Observed (Tailing, Fronting, or Split) peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peaks peak_type->split Split tailing_cause Potential Causes: - Secondary Silanol Interactions - Column Contamination - Incorrect Mobile Phase pH tailing->tailing_cause tailing_sol Troubleshooting Steps: 1. Lower Mobile Phase pH (2-4) 2. Use End-Capped Column 3. Increase Buffer Strength 4. Perform Column Wash tailing_cause->tailing_sol fronting_cause Potential Causes: - Sample Overload - Solvent Mismatch - Column Void fronting->fronting_cause fronting_sol Troubleshooting Steps: 1. Reduce Injection Volume/Concentration 2. Dissolve Sample in Mobile Phase 3. Check for Column Void fronting_cause->fronting_sol split_type All Peaks or Single Peak? split->split_type all_split All Peaks Split split_type->all_split All single_split Single Peak Splits split_type->single_split Single all_split_cause Potential Causes: - Blocked Frit - Column Void all_split->all_split_cause all_split_sol Troubleshooting Steps: 1. Replace Frit/Column 2. Check for Column Void all_split_cause->all_split_sol single_split_cause Potential Causes: - Co-eluting Compound - Sample Solvent Mismatch single_split->single_split_cause single_split_sol Troubleshooting Steps: 1. Optimize Separation Method 2. Match Sample Solvent to Mobile Phase single_split_cause->single_split_sol

Caption: Troubleshooting workflow for poor peak shape in HPLC.

G cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silica Si-O-Si silanol Silanol Group (Acidic) indole Basic Indole (Analyte) interaction Strong Secondary Interaction (Ionic Attraction) indole->interaction Attracted to interaction->silanol outcome Result: Peak Tailing interaction->outcome Leads to

Caption: Secondary interactions causing peak tailing of indoles.

References

Addressing inconsistent retention times in indole chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing inconsistent retention times in indole chromatography.

Frequently Asked Questions (FAQs)

Q1: My retention times are suddenly drifting, either increasing or decreasing with each injection. What's causing this?

Retention time drift, a consistent change in one direction, is often due to issues with the column or mobile phase.[1]

  • Inadequate Column Equilibration: The most common cause is insufficient equilibration time.[1] Before analysis, the column must be stabilized with the mobile phase.[2] If the column is not fully equilibrated, you will observe unstable retention times.[1]

  • Column Contamination: Contaminants from your sample matrix (e.g., proteins, lipids) or the mobile phase can accumulate on the column, altering its chemistry and causing retention times to shift.[1][3]

  • Mobile Phase Changes: Slow changes in the mobile phase composition can lead to drift. This can be caused by the evaporation of a more volatile solvent from the mixture or the absorption of atmospheric CO2, which can alter the pH of unbuffered solutions.[3]

  • Temperature Fluctuations: A gradual change in the laboratory's ambient temperature can affect the column temperature if a column oven is not used, leading to retention time drift.[4][5]

Q2: My retention times are fluctuating randomly from run to run. How can I fix this?

Random, unpredictable fluctuations in retention time often point to hardware or mobile phase preparation issues.[6]

  • Pump and Solvent Delivery: Air bubbles in the pump, faulty check valves, or worn pump seals can cause inconsistent flow rates, leading to fluctuating retention times.[4][7] Ensure the mobile phase is properly degassed and purge the pump.[8][9]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent culprit.[10] If preparing manually, ensure components are measured accurately and mixed thoroughly.[11] Variations in pH or solvent ratios between batches will cause retention to vary.[4]

  • Injector Problems: A leaking injector or inconsistent injection volumes can also lead to variable retention times.[1]

Q3: How does the mobile phase pH affect the retention of my indole compounds?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds like many indoles.

  • Analyte Ionization: The pH determines the ionization state of acidic or basic indoles. Generally, the non-ionized form of a compound is more hydrophobic and will be retained longer in reversed-phase chromatography.[12][13] For acidic analytes, a lower pH increases retention, while for basic analytes, a higher pH increases retention.[13][14]

  • Method Robustness: For robust and reproducible retention times, the mobile phase pH should be at least 1.5 to 2 pH units away from the pKa of your target indole.[15] When the pH is too close to the pKa, small variations can cause significant shifts in retention time and poor peak shape.[12]

Q4: Can temperature changes really have a significant impact on my results?

Yes, temperature is a crucial factor influencing retention time, selectivity, and system pressure.[16]

  • Retention Time: An increase in column temperature generally decreases the viscosity of the mobile phase, which leads to shorter retention times.[16][17][18]

  • Reproducibility: Without a column oven, fluctuations in ambient lab temperature can cause retention times to drift.[5][19] For consistent and reproducible results, it's essential to use a thermostatically controlled column compartment.[19] Even a small change can alter selectivity, especially for structurally similar compounds.[16]

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving inconsistent retention times.

G Troubleshooting Workflow for Inconsistent Retention Times start Inconsistent Retention Time check_pattern Identify Pattern: Drifting or Random? start->check_pattern drift Drifting Retention check_pattern->drift Drifting random Random Fluctuation check_pattern->random Random check_equilibration 1. Check Column Equilibration (Allow 10-20 column volumes) drift->check_equilibration check_mobile_phase_drift 2. Check Mobile Phase (Freshly prepare, check for evaporation) check_equilibration->check_mobile_phase_drift check_column_health 3. Check Column Health (Contamination or degradation?) check_mobile_phase_drift->check_column_health check_temp_drift 4. Check Temperature (Is column oven stable?) check_column_health->check_temp_drift check_pump 1. Check Pump & Flow Rate (Leaks, bubbles, faulty check valves?) random->check_pump check_mobile_phase_prep 2. Check Mobile Phase Prep (Consistent preparation? pH correct?) check_pump->check_mobile_phase_prep check_injector 3. Check Injector (Leaks or blockage?) check_mobile_phase_prep->check_injector

Caption: Systematic workflow for troubleshooting retention time issues.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that are crucial for maintaining consistent retention times.

Table 1: Impact of Mobile Phase pH on Indole Retention

Analyte TypeMobile Phase pH vs. Analyte pKaExpected Retention Change in RP-HPLCRationale
Acidic IndolepH < pKa (Ion-suppressed)Increased RetentionAnalyte is more non-polar and interacts more strongly with the stationary phase.[13]
Acidic IndolepH > pKa (Ionized)Decreased RetentionAnalyte is more polar (ionic) and prefers the mobile phase.[13]
Basic IndolepH > pKa (Ion-suppressed)Increased RetentionAnalyte is more non-polar and interacts more strongly with the stationary phase.
Basic IndolepH < pKa (Ionized)Decreased RetentionAnalyte is more polar (ionic) and prefers the mobile phase.
Neutral IndoleAny pHNo Significant ChangeThe analyte is non-ionizable, so pH has minimal effect on its polarity.[15]

Table 2: Column Equilibration Guidelines

ConditionRecommended Equilibration VolumeTypical Time for 4.6x150mm Column @ 1 mL/min
New Column Installation10 - 20 column volumes[20]~15 - 30 minutes[2]
After Gradient Elution~10 column volumes[20][21]~15 minutes
Methods with Ion-Pair ReagentsPotentially > 30 column volumes[20]> 45 minutes

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (Reversed-Phase)

This protocol ensures the consistent and accurate preparation of the mobile phase, a critical factor for reproducible retention times.[10]

  • Component Selection: Use only HPLC-grade solvents (e.g., acetonitrile, methanol) and high-purity water and reagents.[8][10] Ensure reagents are not past their expiration date.[10]

  • Measurement: For accuracy, measure solvent components separately by volume before mixing.[11] For the highest reproducibility, preparing the mobile phase by weight instead of volume is recommended, as weight is not affected by temperature.[10]

  • Mixing: When mixing aqueous and organic solvents, add the component with the smaller volume to the one with the larger volume. Be aware that mixing can cause temperature changes and volume contraction.[10][11]

  • pH Adjustment (if using buffer):

    • Dissolve the buffer salt in the aqueous component of the mobile phase first.

    • Adjust the pH of the aqueous portion before adding the organic solvent.

    • Ensure the buffer concentration is sufficient to resist pH changes but not so high that it precipitates in the organic solvent.

  • Degassing: Degas the final mobile phase mixture using methods like ultrasonication, helium sparging, or an inline degasser to remove dissolved gases that can form bubbles in the pump.[8]

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could clog the system.[8][11]

  • Storage: Store aqueous mobile phases in the refrigerator for no more than 24-48 hours to prevent microbial growth.[8][22] Always bring the mobile phase to room temperature before use.[22] Never top off an existing reservoir; always replace it with a fresh batch.[22]

Protocol 2: HPLC Column Equilibration

Proper column equilibration is essential to ensure a stable chromatographic system before injecting any samples.[2]

  • Initial Flush: If installing a new column, flush it with 10-20 column volumes of an intermediate solvent like methanol or acetonitrile to remove the storage solvent.[2]

  • Introduce Mobile Phase: Begin pumping the initial mobile phase for your analysis through the column at a low flow rate (e.g., 0.1-0.2 mL/min).

  • Ramp Up Flow Rate: Gradually increase the flow rate to your method's setpoint. This avoids shocking the column packing material.

  • Equilibrate: Pump the mobile phase through the column for at least 10-20 column volumes.[20] For a standard 150 mm x 4.6 mm column, this typically takes 15-30 minutes.[2]

  • Monitor Baseline: Equilibration is complete when the detector baseline is stable and shows no drift.

  • Re-equilibration (for Gradient Methods): After each gradient run, the column must be returned to the initial mobile phase conditions and re-equilibrated. A period equivalent to pumping 10 column volumes is generally recommended.[20][21]

References

Technical Support Center: Enhancing the In-vivo Stability of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges associated with the in-vivo stability of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: My indole-based compound shows high activity in-vitro but poor efficacy in-vivo. What are the likely causes?

A1: This discrepancy is often due to poor in-vivo stability. The primary reasons include rapid metabolism by liver enzymes, chemical degradation in physiological conditions, and poor pharmacokinetic properties. The indole ring is susceptible to oxidation, and the compound can be metabolized by cytochrome P450 (CYP) enzymes.[1][2]

Q2: What are the main metabolic pathways responsible for the in-vivo degradation of indole derivatives?

A2: The main metabolic pathways include:

  • Oxidation: The indole ring is electron-rich and prone to oxidation.[1] This can be mediated by CYP enzymes, leading to the formation of hydroxylated metabolites.

  • Hydroxylation: Successive hydroxylation at the C2 and C-3 positions of the pyrrole ring can occur, leading to degradation.[3]

  • Dehydrogenation: Cytochrome P450 enzymes can catalyze the dehydrogenation of 3-alkylindoles to form reactive 3-methyleneindolenine intermediates.[4]

  • N-dealkylation and Epoxidation: These are other potential metabolic pathways for indole derivatives.[4]

Q3: How can I experimentally assess the in-vivo stability of my indole compound?

A3: A common method is to perform an in-vitro metabolic stability assay using human liver microsomes.[2] This assay helps predict the in-vivo hepatic clearance mediated by CYP enzymes. You can quantify the disappearance of the parent compound over time using analytical techniques like HPLC.[1]

Q4: What are some common strategies to improve the in-vivo stability of indole derivatives?

A4: Several strategies can be employed:

  • Structural Modification: Introducing electron-withdrawing groups or halogens to the indole ring can modulate its electronic properties and reduce susceptibility to oxidation.[5][6]

  • Deuteration: Selectively replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.[7][8][9]

  • Prodrug Approach: Converting the indole derivative into a prodrug can protect the labile moiety in-vivo. The active drug is then released at the target site through enzymatic or chemical cleavage.[6][10][11]

  • Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes can protect it from degradation and improve its pharmacokinetic profile.

Troubleshooting Guides

Guide 1: Low Compound Exposure in Pharmacokinetic Studies

Symptom: After oral or intravenous administration, the plasma concentration of your indole derivative is significantly lower than expected.

Possible Cause Troubleshooting Steps
Rapid Metabolic Clearance 1. Conduct an in-vitro metabolic stability assay: Use liver microsomes (human, rat, mouse) to determine the intrinsic clearance.[2] 2. Identify metabolites: Use LC-MS/MS to identify the major metabolites and pinpoint the sites of metabolic attack. 3. Implement stability-enhancing strategies: Consider deuteration of metabolic "hotspots" or structural modifications to block metabolism.[7][12]
Poor Absorption 1. Assess physicochemical properties: Determine the compound's solubility and permeability (e.g., using a PAMPA or Caco-2 assay). 2. Improve solubility: If solubility is low, consider formulation approaches like using co-solvents, cyclodextrins, or creating a salt form.[1] 3. Enhance permeability: Prodrug strategies can sometimes improve membrane permeability.[13]
Chemical Instability in GI Tract 1. Evaluate stability at different pH values: Test the compound's stability in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). 2. Formulation adjustments: For acid-labile compounds, consider enteric-coated formulations to protect them from the low pH of the stomach.
Guide 2: Inconsistent Results in Animal Efficacy Studies

Symptom: High variability in therapeutic outcomes between individual animals or different study cohorts.

Possible Cause Troubleshooting Steps
Variable Drug Metabolism 1. Consider inter-individual metabolic differences: Genetic polymorphisms in metabolic enzymes (e.g., CYPs) can lead to significant variations in clearance. 2. Use a larger animal cohort: This can help to statistically account for individual variations. 3. Consider a different animal model: If feasible, switch to a model with more consistent metabolic profiles.
Formulation Issues 1. Check the stability of the dosing formulation: Ensure your compound is not degrading in the vehicle before or during administration. Prepare fresh formulations for each experiment.[1] 2. Ensure homogeneity of the formulation: For suspensions, ensure uniform particle size and distribution to guarantee consistent dosing.
Compound Degradation In-vivo 1. Re-evaluate metabolic stability: The in-vivo environment is more complex than in-vitro assays. Unforeseen metabolic pathways may be at play. 2. Analyze plasma samples for metabolites: This can provide a more complete picture of the compound's fate in-vivo.

Experimental Protocols

Protocol 1: In-vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the rate of metabolic clearance of an indole derivative.

Materials:

  • Test indole derivative

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

metabolic_pathways cluster_cyp450 CYP450-Mediated Metabolism Indole_Derivative Indole Derivative Oxidation Oxidation Indole_Derivative->Oxidation Hydroxylation Hydroxylation Indole_Derivative->Hydroxylation Dehydrogenation Dehydrogenation Indole_Derivative->Dehydrogenation Inactive_Metabolites Inactive/Excretable Metabolites Oxidation->Inactive_Metabolites Hydroxylation->Inactive_Metabolites Reactive_Intermediate Reactive Electrophilic Intermediate Dehydrogenation->Reactive_Intermediate Formation of 3-methyleneindolenine Reactive_Intermediate->Inactive_Metabolites Detoxification (e.g., GSH conjugation)

Caption: Key metabolic pathways for indole derivatives.

stability_workflow start Start: Poor In-Vivo Stability of Indole Derivative problem_id Identify Cause of Instability start->problem_id metabolic Metabolic Instability problem_id->metabolic Metabolite ID & in-vitro assays chemical Chemical Instability problem_id->chemical pH & light stability studies strategy Select Improvement Strategy metabolic->strategy chemical->strategy deuteration Deuteration strategy->deuteration prodrug Prodrug Approach strategy->prodrug structural_mod Structural Modification strategy->structural_mod formulation Formulation Change strategy->formulation evaluation Re-evaluate In-Vivo Stability deuteration->evaluation prodrug->evaluation structural_mod->evaluation formulation->evaluation end End: Improved In-Vivo Stability evaluation->end

Caption: Workflow for improving in-vivo stability.

References

Technical Support Center: Forced Degradation Studies for 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 2-Methyl-1H-indol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its indole structure, this compound is susceptible to several degradation pathways. The primary routes of degradation are expected to be oxidation and photodegradation.[1][2] The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide, light, or metal ions.[1][3] Hydrolysis under acidic or basic conditions may also lead to degradation, although the indole ring itself is generally stable to hydrolysis unless harsh conditions are applied.

Q2: What are the initial indicators of degradation for this compound?

A2: Initial signs of degradation for this compound can manifest both physically and analytically. Visually, you might observe a change in the color of the solid compound or its solution, often turning to yellow or brown.[1] Analytically, using a technique like High-Performance Liquid Chromatography (HPLC), degradation would be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[1][4]

Q3: What are the recommended stress conditions for forced degradation studies of this compound?

A3: It is recommended to subject this compound to a range of stress conditions to ensure that all potential degradation products are generated.[3][5] These conditions typically include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.[1][3]

  • Base Hydrolysis: 0.1 M NaOH at 60°C.[1][3]

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature.[1][3]

  • Thermal Degradation: Exposing the solid compound to 80°C.[1]

  • Photodegradation: Exposing a solution of the compound to UV light (e.g., 254 nm).[1]

The duration of exposure should be sufficient to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6][7]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can separate the parent drug from its degradation products. To develop such a method, a good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., 0.1% formic acid in acetonitrile).[1][4] The stressed samples generated during the forced degradation studies should be analyzed to ensure that all degradation product peaks are well-resolved from the main peak of this compound.[5]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions may not be harsh enough.Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time.[3] For hydrolytic studies, refluxing at a higher temperature may be necessary.[3]
Excessive degradation (>30%) is observed. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is to achieve a target degradation of 5-20%.[5][6][7]
Poor peak shape (tailing, fronting) in HPLC analysis. Interaction with active sites on the column, inappropriate mobile phase pH, or column overload.Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the sample concentration or injection volume.[4]
Appearance of multiple, unresolved peaks in the chromatogram. Co-elution of degradation products.Optimize the HPLC method by changing the gradient profile, mobile phase composition, or column chemistry to improve the resolution between the peaks.[4]
Precipitation of the compound during the study. Poor solubility of the compound or its degradation products under the stress conditions.Use co-solvents if compatible with the study. Ensure the pH of the solution maintains the solubility of the compound. If a precipitate forms, it should be analyzed to determine its identity.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid compound at 80°C.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm).

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) or until the desired level of degradation is achieved.

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in Water.[1]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 280 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Analysis: Inject the prepared samples and integrate the peak areas for the parent compound and any degradation products. Calculate the percentage of degradation.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDuration (hours)% Degradation (Illustrative)Number of Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C248.52
Base Hydrolysis0.1 M NaOH, 60°C2412.23
Oxidation3% H₂O₂, RT2418.74
Thermal80°C (Solid)485.11
PhotolyticUV light (254 nm)2422.45

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Visualizations

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Sample sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products substance This compound acid Acidic (H+) substance->acid base Basic (OH-) substance->base oxidation Oxidative ([O]) substance->oxidation light Photolytic (hν) substance->light hydrolysis_prod Hydrolytic Products acid->hydrolysis_prod Degradation base->hydrolysis_prod Degradation oxidation_prod Oxidized Products (e.g., N-oxides, dimers) oxidation->oxidation_prod Degradation photo_prod Photolytic Products light->photo_prod Degradation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing In-Vivo Solubility of 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 2-Methyl-1H-indol-5-ol for in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing this compound for in-vivo studies?

A1: this compound, an indole derivative, likely exhibits poor aqueous solubility due to its hydrophobic bicyclic indole structure. While the hydroxyl group can participate in hydrogen bonding, the overall lipophilicity of the molecule can hinder its dissolution in aqueous physiological fluids, leading to low bioavailability. Indole derivatives can also be susceptible to oxidation, which can be exacerbated by certain formulation strategies.[1][2]

Q2: What are the primary strategies to enhance the solubility of a poorly water-soluble compound like this compound?

A2: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs.[3][4][5] Key approaches include:

  • pH Adjustment: Utilizing the acidic or basic properties of a compound to increase solubility in buffered solutions.

  • Co-solvents: Blending water with miscible organic solvents to increase the drug's solubility.[6]

  • Surfactants and Micellar Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic drug molecules.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.[3][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve the dissolution rate.[8]

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanosuspension to enhance dissolution.[4][6][9]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[3]

Q3: How do I choose the best solubility enhancement strategy for my in-vivo study?

A3: The selection of an appropriate strategy depends on several factors, including the physicochemical properties of this compound, the intended route of administration, the required dose, and the animal model being used. A systematic approach, starting with simple methods like pH adjustment and co-solvents and progressing to more complex formulations if needed, is recommended. Preliminary screening of multiple techniques is often necessary to identify the most effective and tolerable formulation.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Question: I am observing precipitation when I try to dissolve this compound in my phosphate-buffered saline (PBS) for an intravenous injection study. What can I do?

Possible Causes and Solutions:

  • Low Intrinsic Aqueous Solubility: The compound's inherent low solubility in aqueous media is the most likely cause.

    • Troubleshooting Steps:

      • Determine the pH-Solubility Profile: The phenolic hydroxyl group of this compound is weakly acidic. Systematically evaluate the solubility at different pH values. Solubility may increase at a pH above the pKa of the hydroxyl group. However, be mindful of the physiological compatibility of the final formulation's pH.

      • Utilize Co-solvents: Prepare a stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Then, dilute this stock solution into the aqueous vehicle. It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals.

      • Employ Solubilizing Excipients: Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) or surfactants (e.g., polysorbate 80, Cremophor EL) to increase the aqueous solubility.

Data Presentation: Solubility of this compound in Different Solvent Systems (Hypothetical Data)

Solvent SystemConcentration of Co-solvent/ExcipientAchieved Solubility of this compound (mg/mL)Observations
Water-< 0.1Insoluble
PBS (pH 7.4)-< 0.1Insoluble, precipitation observed
10% DMSO in PBS10%0.5Clear solution, may precipitate on further dilution
20% PEG 400 in Saline20%1.2Clear solution
10% HP-β-CD in Water10%2.5Clear solution
5% Polysorbate 80 in Water5%1.8Clear solution, may be slightly viscous
Issue 2: Low and Variable Oral Bioavailability in Rodent Studies

Question: I have administered a suspension of this compound orally to rats, but the plasma concentrations are very low and inconsistent between animals. How can I improve this?

Possible Causes and Solutions:

  • Poor Dissolution and Absorption: Low aqueous solubility limits the dissolution of the compound in the gastrointestinal tract, leading to poor absorption.

    • Troubleshooting Steps:

      • Particle Size Reduction: Micronize the compound to increase its surface area, which can enhance the dissolution rate. Nanosuspensions can also be considered for a more significant improvement.[4][9]

      • Formulate as a Solid Dispersion: Create a solid dispersion of this compound with a hydrophilic polymer like PVP K30 or HPMC. This can improve the dissolution rate by presenting the drug in an amorphous state.[8]

      • Develop a Lipid-Based Formulation: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and facilitating its absorption through the lymphatic pathway.[3]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol, PEG 400). Use gentle vortexing or sonication to aid dissolution.

  • Dilution: Slowly add the aqueous vehicle (e.g., saline, PBS) to the organic stock solution while continuously vortexing. It is crucial to add the aqueous phase to the organic phase to minimize precipitation.

  • Final Volume Adjustment: Adjust the final volume with the aqueous vehicle to achieve the desired final concentration of the drug and co-solvent.

  • Observation: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Dissolution of Components: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:4 weight ratio in a suitable volatile solvent system (e.g., methanol/dichloromethane).

  • Solvent Evaporation: Remove the solvents using a rotary evaporator under reduced pressure to form a thin film on the flask's inner wall.

  • Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.

  • Pulverization: Scrape the dried film from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Reconstitution: The resulting powder can be suspended in an aqueous vehicle for oral gavage.

Visualizations

experimental_workflow Workflow for Selecting a Solubility Enhancement Strategy start Start: Poorly Soluble this compound physchem Physicochemical Characterization (pKa, logP, melting point) start->physchem ph_sol pH-Solubility Profiling physchem->ph_sol cosolvent Co-solvent Screening (DMSO, PEG 400, Ethanol) physchem->cosolvent excipient Excipient Screening (Cyclodextrins, Surfactants) physchem->excipient decision1 Solubility Sufficient? ph_sol->decision1 cosolvent->decision1 excipient->decision1 formulation_dev Advanced Formulation Development decision1->formulation_dev No in_vivo In-Vivo Study decision1->in_vivo Yes solid_disp Solid Dispersion formulation_dev->solid_disp particle_size Particle Size Reduction formulation_dev->particle_size lipid_based Lipid-Based Formulation formulation_dev->lipid_based solid_disp->in_vivo particle_size->in_vivo lipid_based->in_vivo

Caption: A decision-tree workflow for selecting an appropriate solubility enhancement strategy.

signaling_pathway Logical Relationships in Formulation-Induced Bioavailability Enhancement cluster_formulation Formulation Strategies cluster_physicochemical Physicochemical Changes cluster_biological Biological Outcome co_solvent Co-solvents inc_solubility Increased Solubility co_solvent->inc_solubility solid_dispersion Solid Dispersion inc_dissolution Increased Dissolution Rate solid_dispersion->inc_dissolution particle_reduction Particle Size Reduction inc_surface_area Increased Surface Area particle_reduction->inc_surface_area inc_absorption Increased GI Absorption inc_solubility->inc_absorption inc_dissolution->inc_absorption inc_surface_area->inc_dissolution inc_bioavailability Increased Bioavailability inc_absorption->inc_bioavailability

References

Preventing oxidation of 2-Methyl-1H-indol-5-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-1H-indol-5-ol

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid this compound has changed color. What does this mean?

A color change, often to a pink, red, or brown hue, is a primary visual indicator of oxidation and potential polymerization of indole compounds.[1] While a minor color change might not significantly affect the bulk purity for every application, it signals degradation and should be investigated before use in sensitive experiments.[1]

Q2: What are the optimal storage conditions for this compound to prevent oxidation?

To minimize degradation, this compound should be stored with the following precautions:

  • Temperature: For short-term storage, maintain a cool environment of 2-8°C. For long-term stability, temperatures of -20°C are recommended.[1]

  • Light: Always store the compound in amber or opaque vials to protect it from light, which can accelerate oxidation.[1]

  • Atmosphere: As a compound sensitive to air and light, it is best handled and stored under an inert gas like nitrogen or argon to displace oxygen.[1]

  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[2]

Q3: My this compound solution seems to be degrading quickly. What can I do?

Solutions of indole compounds can be susceptible to oxidation, especially if not prepared with deoxygenated solvents.[1] To enhance stability in solution:

  • Use solvents that have been deoxygenated by sparging with nitrogen or argon.

  • Consider adding an antioxidant to the solution.

  • Prepare solutions fresh for immediate use whenever possible.

  • Store solutions under the same recommended conditions as the solid material (cool, dark, and under an inert atmosphere).

Q4: When is it necessary to use an antioxidant with this compound?

The use of an antioxidant is advisable under the following circumstances:

  • The compound is being stored for an extended period.[1]

  • The compound is dissolved in a solvent that has not been deoxygenated.[1]

  • The experimental setup involves conditions that could promote oxidation, such as elevated temperatures or prolonged exposure to air.[1]

  • The inherent structure of this compound, with its electron-rich indole ring and hydroxyl group, makes it particularly prone to oxidation.

Q5: What antioxidants are effective for stabilizing this compound and at what concentration?

Butylated hydroxytoluene (BHT) and ascorbic acid are common and effective antioxidants for stabilizing organic compounds like indoles.[1] A typical starting concentration for BHT is 0.01%. However, it is crucial to verify that the chosen antioxidant does not interfere with any downstream analytical methods or biological assays.[1]

Data Presentation

Table 1: Summary of Recommended Storage Conditions & Antioxidant Use

ParameterRecommended ConditionRationaleCitation
Temperature
Short-Term2-8°CSlows down the rate of oxidative reactions.[1]
Long-Term-20°CSignificantly reduces molecular motion and degradation pathways.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation process.[1]
Light Amber or Opaque VialsPrevents photo-induced oxidation.[1]
Antioxidant
TypeButylated Hydroxytoluene (BHT)A common radical scavenger that inhibits oxidative chain reactions.[1]
Concentration0.01% (typical starting point)Effective at low concentrations without significantly altering the solution properties.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol outlines a general method for evaluating the stability of this compound under various storage conditions.

1. Sample Preparation:

  • Divide a batch of this compound into several amber vials.
  • Create different storage conditions to test (e.g., Room Temperature/Air, 4°C/Air, 4°C/Nitrogen, -20°C/Nitrogen).
  • For solutions, prepare a stock solution in a suitable solvent (e.g., ethanol or acetonitrile) and aliquot into separate vials for each condition. For antioxidant testing, add the desired concentration of BHT to a subset of these vials.

2. Time Points:

  • Establish a timeline for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

3. Analytical Method:

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the parent compound and detect degradation products.[3][4]
  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is often effective for indole compounds.[3]
  • Column: A C18 reversed-phase column is a standard choice.[3]
  • Detection: Monitor at the wavelength of maximum absorbance for this compound.

4. Analysis:

  • At each time point, analyze a sample from each storage condition.
  • Calculate the percentage of the parent compound remaining relative to the T=0 sample.
  • Monitor the appearance and growth of any new peaks, which indicate degradation products.

Protocol 2: Preparation and Use of BHT Antioxidant Stock Solution

This protocol describes how to prepare a 1% BHT stock solution and use it to achieve a final concentration of 0.01% in your indole solution.

Materials:

  • Butylated hydroxytoluene (BHT)

  • Ethanol (or another suitable solvent)

  • 10 mL volumetric flask

  • Amber vial for storage

Procedure for 1% BHT Stock Solution:

  • Weigh out 100 mg of BHT.

  • Transfer the BHT to the 10 mL volumetric flask.

  • Add a small amount of ethanol to dissolve the BHT.

  • Once fully dissolved, add ethanol to the 10 mL mark.

  • Mix the solution thoroughly.

  • Store this stock solution in a tightly sealed amber vial at 4°C.[1]

Procedure for Adding BHT to an Indole Solution:

  • Determine the final volume of your indole solution (e.g., 10 mL).

  • To achieve a final BHT concentration of 0.01%, add 10 µL of the 1% BHT stock solution to your vessel.[1]

  • Prepare your indole solution as usual, adding the solvent and this compound, ensuring the final volume is 10 mL.

  • Ensure the final solution is mixed thoroughly to disperse the BHT evenly.

Mandatory Visualizations

Diagram 1: Factors and Prevention of Oxidation cluster_causes Oxidation Triggers cluster_prevention Preventative Measures Oxygen Oxygen (Air) Indole This compound Oxygen->Indole Light Light (UV/Visible) Light->Indole Heat Heat (Elevated Temp.) Heat->Indole Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxygen Dark_Storage Dark Storage (Amber Vials) Dark_Storage->Light Cold_Storage Cold Storage (2-8°C or -20°C) Cold_Storage->Heat Antioxidants Antioxidants (e.g., BHT) Antioxidants->Indole Scavenges Radicals

Diagram 1: Factors contributing to oxidation and corresponding preventative measures.

Diagram 2: Experimental Workflow for Stability Testing A 1. Sample Preparation - Aliquot Compound - Establish Storage Conditions B 2. Initial Analysis (T=0) - Quantify Parent Compound - Obtain Initial Purity Profile A->B C 3. Storage - Store samples under  defined conditions B->C D 4. Analysis at Time Points (e.g., 1, 3, 6 months) C->D Incubate D->D Repeat at next time point E 5. Data Evaluation - Calculate % Parent Remaining - Monitor Degradation Products D->E F 6. Conclusion - Determine Shelf-Life - Identify Optimal Storage E->F

References

Technical Support Center: Optimizing Mobile Phase for Indole Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of indole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers critical in research and drug development?

A1: Indole isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit significantly different biological activities. In the pharmaceutical industry, one isomer of a drug may be therapeutically effective, while another could be inactive or even cause adverse effects. Therefore, the precise separation and quantification of indole isomers are essential to ensure the safety, efficacy, and quality of the final drug product.

Q2: What are the primary chromatographic techniques for separating indole isomers?

A2: The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC). For separating enantiomers (mirror-image isomers), chiral chromatography using Chiral Stationary Phases (CSPs) is necessary in both HPLC and SFC.

Q3: What is the fundamental role of the mobile phase in the separation of indole isomers?

A3: The mobile phase serves two primary functions: it transports the sample through the chromatographic column and actively participates in the separation process. The composition of the mobile phase, including the type and ratio of organic solvents, pH, and the presence of additives, directly influences the retention time, selectivity, and resolution of the indole isomers.

Q4: How does the mobile phase pH affect the separation of ionizable indole isomers?

A4: For indole isomers with ionizable functional groups (e.g., carboxylic acids or basic nitrogen atoms), the mobile phase pH is a powerful tool for optimizing separation. By adjusting the pH, you can control the ionization state of the analytes. In their non-ionized (neutral) form, these compounds are generally more hydrophobic and will be retained longer on a reversed-phase column, which can lead to improved separation from other components. It is generally recommended to work at a pH that is at least two units away from the pKa of the analytes to ensure they are in a single, stable ionic form, which results in sharper, more symmetrical peaks.

Q5: Which organic modifiers are typically used, and how does changing them impact the separation?

A5: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Changing the organic modifier can alter the selectivity of the separation because they have different chemical properties and interact differently with both the analyte and the stationary phase. If you are not achieving adequate separation with acetonitrile, switching to methanol, or using a combination of both, can be an effective strategy to improve resolution.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting).

  • Possible Cause: Secondary interactions between basic indole isomers and acidic silanol groups on the silica-based stationary phase can cause peak tailing.

  • Solution: Introduce a basic modifier, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). The TEA will compete with the basic analytes for the active silanol sites, thereby improving peak shape.

  • Possible Cause: The mobile phase pH is too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.

  • Solution: Adjust the mobile phase pH to be at least 2 pH units above or below the pKa of the analyte to ensure it is in a single ionic state.

  • Possible Cause: The solvent used to dissolve the sample is stronger than the mobile phase.

  • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary, inject the smallest possible volume.

Problem 2: Poor resolution or co-elution of isomers.

  • Possible Cause: The mobile phase composition is not optimized for selectivity.

  • Solution 1: Adjust the organic modifier percentage. A shallower gradient (a slower increase in the organic modifier concentration over time) can often improve the resolution of closely eluting peaks.

  • Solution 2: Change the organic modifier. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Solution 3: Modify the mobile phase pH. For ionizable indole isomers, adjusting the pH can significantly change the retention and selectivity.

  • Solution 4: Introduce an additive. For acidic isomers, adding a small amount of an acid like formic acid or acetic acid can improve peak shape and resolution. For basic isomers, a basic additive like triethylamine may be beneficial.

Problem 3: Inconsistent retention times.

  • Possible Cause: The HPLC column is not properly equilibrated with the mobile phase between injections.

  • Solution: Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. A stable baseline is a good indicator of column equilibration.

  • Possible Cause: The mobile phase composition is changing over time due to the evaporation of the more volatile component.

  • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.

  • Possible Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention Time of Indole Carboxylic Acid Isomers

Mobile Phase pHRetention Time of Indole-3-carboxylic acid (min)Retention Time of Indole-5-carboxylic acid (min)Resolution
2.512.813.51.8
3.010.210.81.6
3.58.18.61.3
4.06.56.91.1

Note: Data is illustrative and based on general chromatographic principles. Actual retention times and resolution will vary depending on the specific column, instrument, and other experimental conditions.

Table 2: Effect of Acetonitrile Concentration on the Retention and Resolution of Methylindole Isomers

Acetonitrile (%)Retention Time of 2-methylindole (min)Retention Time of 3-methylindole (skatole) (min)Resolution
4015.216.52.1
4512.113.11.9
509.510.31.7
557.37.91.4

Note: Data is illustrative and based on general chromatographic principles. Actual retention times and resolution will vary depending on the specific column, instrument, and other experimental conditions.

Experimental Protocols

Protocol 1: Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers by RP-HPLC

This method is designed for the quantitative determination of Octahydro-1H-indole-2-carboxylic acid and its three isomers.

  • Instrumentation: HPLC with a Refractive Index Detector (RID)

  • Column: Inertsil ODS-4 C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM potassium phosphate buffer, with the pH adjusted to 3.0.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

Protocol 2: Separation of Indole-3-pyruvic acid (IPA) Isomers by UHPLC

This protocol is suitable for the separation of the keto-enol tautomers of IPA.

  • Instrumentation: UHPLC system coupled with a Mass Spectrometer (MS) or a Photodiode Array (PDA) detector.

  • Column: High-resolution reversed-phase C18 column (e.g., with 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B. The exact gradient profile should be optimized to achieve the best separation.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: Controlled, start with 25°C and optimize by increasing or decreasing to improve resolution or merge peaks.

  • Detection:

    • MS: Monitor the

Sample preparation techniques for analyzing indoles in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing complex samples for indole analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of indole degradation during sample preparation?

A1: Indole compounds are susceptible to degradation from several factors. The most common causes are exposure to light (photodegradation), strong acidic or basic pH conditions, oxidizing agents, and elevated temperatures.[1] The electron-rich nature of the indole ring makes it prone to oxidation.[1][2]

Q2: What are the ideal storage conditions for indole-containing samples and standards?

A2: As a general guideline, indole compounds and samples should be stored in a cool, dark, and dry place. For long-term storage, keeping them in airtight, light-protected containers (e.g., amber vials) at low temperatures (-20°C or -80°C) is recommended.[1][3]

Q3: My indole compound is showing signs of degradation in solution. What can I do?

A3: The choice of solvent is critical. For stock solutions, polar aprotic solvents like DMSO or DMF are often used.[1] For aqueous solutions, maintaining a pH close to neutral is advisable, as extreme pH can catalyze hydrolysis.[1] It is also best to prepare solutions fresh. If oxidation is suspected, consider adding an antioxidant like ascorbic acid to your sample diluent.[1][4]

Q4: When is derivatization necessary for indole analysis?

A4: Derivatization is often necessary for gas chromatography-mass spectrometry (GC-MS) analysis of indoles.[5] Due to their polarity and low volatility, direct GC-MS analysis can be challenging. Derivatization techniques like silylation or acetylation enhance volatility and thermal stability, improving chromatographic resolution and detection sensitivity.[5][6][7]

Troubleshooting Guides

Low Analyte Recovery

Problem: You are experiencing low recovery of your target indole after sample preparation.

Potential Cause Troubleshooting Steps
Incomplete Extraction Ensure the chosen extraction solvent has a polarity that matches the target analyte.[8] For liquid-liquid extractions, perform multiple extractions with fresh solvent. For solid-phase extraction (SPE), ensure the elution solvent is strong enough to desorb the analyte completely.[9]
Analyte Instability Indoles can degrade due to light, temperature, and pH.[1][8] Protect samples from light, keep them cool (on ice or at 4°C) during preparation, and ensure the pH of your solutions is within a stable range for your specific compound.[1][4] The addition of antioxidants like ascorbic acid can mitigate oxidative degradation.[4]
Poor SPE Performance Inadequate conditioning of the SPE cartridge can lead to poor retention. Ensure the sorbent is properly wetted.[9] Also, check that the sample pH is appropriate for the chosen sorbent to ensure optimal retention.[9] Over-drying the sorbent after washing can also lead to poor elution.[9]
Emulsion Formation (LLE) Emulsions are common when samples contain high levels of lipids or proteins.[10] To break emulsions, try adding salt (salting out), centrifuging the sample, or gently swirling instead of vigorous shaking.[10][11]
Matrix Effects in LC-MS Analysis

Problem: You are observing signal suppression or enhancement, poor peak shape, or inconsistent retention times in your LC-MS analysis.[12]

Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[13][14]
Insufficient Sample Cleanup Improve your sample preparation method to remove more interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like SPE.[15]
Inappropriate Sample Diluent Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase to avoid poor peak shape.[15]
Solution: Use an Internal Standard A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation.[4][15]
Solution: Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is similar to your samples to help compensate for consistent matrix effects.[4][15]

Quantitative Data Summary

The following tables summarize typical recovery data for various indole sample preparation techniques.

Table 1: Recovery of Indoles using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE CartridgeRecovery (%)Reference
Indole-3-carbinol (I3C)UrineSep-Pak® C1888-113[16]
3,3'-diindolylmethane (DIM)UrineSep-Pak® C1888-113[16]
Indole-3-carboxaldehyde (I3CAL)UrineSep-Pak® C1888-113[16]
Indole-3-acetonitrile (I3A)UrineSep-Pak® C1888-113[16]
5-hydroxyindole-3-acetic acid (5-HIAA)UrineHySphere-resin GP87.2–114[17][18]
MelatoninUrinePPy nanofibers96.3-99.5[19]
Indole-3-propionic acidUrinePPy nanofibers97.3-99.3[19]

Table 2: Comparison of Common Sample Preparation Techniques

TechniqueTypical RecoveryThroughputSelectivityCostKey Advantage
Protein Precipitation Moderate to HighHighLowLowFast and simple
Liquid-Liquid Extraction Moderate to HighLow to MediumModerateLow to MediumGood for less polar analytes
Solid-Phase Extraction HighMedium to HighHighHighExcellent for complex matrices

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This method is quick but may result in significant matrix effects.[12]

Methodology:

  • Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of plasma or serum sample in a microcentrifuge tube.[20][21]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[22]

  • Centrifuge the sample at approximately 10,000 x g for 5-10 minutes to pellet the precipitated proteins.[23]

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.[22]

Protein_Precipitation_Workflow start Start: Plasma/Serum Sample add_solvent Add Cold Acetonitrile (3:1 ratio) start->add_solvent vortex Vortex (1 minute) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 5-10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS Analysis transfer->analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids

LLE separates compounds based on their differential solubility in two immiscible liquids.[10][24]

Methodology:

  • Place the aqueous sample (e.g., urine, plasma) into a separatory funnel.

  • Adjust the pH of the sample to ensure the indole of interest is in a neutral form, which will favor its partitioning into the organic solvent.

  • Add a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to the separatory funnel.

  • Gently swirl or invert the funnel to mix the phases, allowing for the extraction to occur. Avoid vigorous shaking to prevent emulsion formation.[10]

  • Allow the layers to separate.

  • Drain the organic layer, which now contains the analyte.

  • Repeat the extraction with fresh organic solvent for better recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in a suitable solvent for analysis.

LLE_Workflow start Start: Aqueous Sample ph_adjust Adjust pH start->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent mix Gently Mix Phases add_solvent->mix separate Separate Layers mix->separate collect_organic Collect Organic Layer separate->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/GC-MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a highly selective method for sample cleanup and concentration.[25]

Methodology:

  • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it. This activates the sorbent.[19]

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge. A slow, consistent flow rate is crucial for proper retention.

  • Washing: Wash the cartridge with a weak solvent (e.g., 40% methanol in water) to remove interfering compounds.[16]

  • Elution: Elute the target indoles from the cartridge using a strong organic solvent (e.g., 100% methanol).[16]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

SPE_Workflow start Start: Urine Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash (e.g., 40% Methanol) load->wash elute 4. Elute (e.g., 100% Methanol) wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

References

Technical Support Center: Minimizing Degradation of 2-Methyl-1H-indol-5-ol During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-Methyl-1H-indol-5-ol during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure as a hydroxylated indole, this compound is susceptible to several degradation pathways, with oxidation being the most prominent. The electron-rich indole ring, further activated by the hydroxyl group at the 5-position, is prone to oxidation, which can be catalyzed by light, elevated temperatures, and the presence of metal ions.[1] This oxidative degradation can lead to the formation of colored polymeric products, resulting in a change in the sample's appearance (e.g., turning yellow or brown) and a loss of the parent compound.[1] Other potential degradation pathways include photodegradation upon exposure to UV light and instability at non-optimal pH conditions.

Q2: What are the initial signs of this compound degradation?

A2: The initial signs of degradation are often visual and can include a noticeable change in the color of the solid compound or its solutions, typically developing a yellow, brown, or pink hue.[1] Other indicators of degradation that can be observed during analysis include the appearance of new peaks or a decrease in the main peak area in HPLC chromatograms, as well as changes in solubility or the formation of precipitates.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of a solution can significantly impact the stability of this compound. Generally, indole derivatives can be unstable in strongly acidic or alkaline conditions. For many phenolic compounds, a slightly acidic to neutral pH is often optimal for stability.[1] It is crucial to experimentally determine the pH of maximum stability for your specific application and buffer system.

Q4: What are the best practices for storing solutions of this compound?

A4: To ensure maximum stability, solutions of this compound should be prepared fresh whenever possible. For short-term storage, solutions should be kept at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in tightly sealed containers to minimize exposure to oxygen. For longer-term storage, it is recommended to prepare aliquots of stock solutions in a suitable organic solvent like deoxygenated DMSO and store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q5: Can antioxidants be used to prevent the degradation of this compound?

A5: Yes, the use of antioxidants is a highly effective strategy to prevent oxidative degradation. Common antioxidants suitable for this purpose include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).[1] For applications involving biological samples or cell culture, N-acetylcysteine can also be considered. The choice and concentration of the antioxidant should be optimized for the specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of sample solution (yellowing/browning) Oxidation of the indole ring and/or hydroxyl group.[1]1. Add Antioxidants: Incorporate antioxidants such as ascorbic acid (0.1-1 mg/mL) or sodium metabisulfite (0.1-0.5 mg/mL) into your sample solvent or buffer.[1] 2. Use Degassed Solvents: Prepare all solutions with solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon). 3. Protect from Light: Work in a dimly lit area and use amber-colored vials or foil-wrapped containers for sample collection and storage.[1]
Appearance of multiple peaks in HPLC analysis of a pure standard On-column degradation or degradation in the autosampler.1. Modify Mobile Phase: Add an antioxidant like ascorbic acid (e.g., 0.1%) to the mobile phase. Ensure the mobile phase pH is optimal for stability (a slightly acidic pH is often a good starting point). 2. Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation of samples waiting for injection. 3. Minimize Residence Time: Use a shorter analysis time if possible and inject samples immediately after preparation.
Low recovery of this compound from biological samples (e.g., plasma) Enzymatic degradation or binding to plasma proteins. Instability in the biological matrix.1. Immediate Protein Precipitation: Precipitate proteins immediately after sample collection using ice-cold acetonitrile or methanol containing an antioxidant.[2] 2. Enzyme Inhibition: Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride) if enzymatic degradation is suspected. 3. pH Adjustment and Antioxidant Addition: Immediately after collection, acidify the plasma sample slightly (e.g., to pH 6) and add an antioxidant like ascorbic acid.[3]
Inconsistent results between replicate samples Variable degradation due to differences in sample handling time or exposure to air/light.1. Standardize Sample Preparation Workflow: Ensure that all samples are processed with consistent timing and under the same conditions (e.g., light exposure, temperature). 2. Work in an Inert Atmosphere: For highly sensitive samples, perform sample preparation steps in a glove box under a nitrogen or argon atmosphere. 3. Prepare Samples in Batches: Prepare and analyze samples in smaller, manageable batches to minimize the time each sample is exposed to potentially degrading conditions before analysis.

Quantitative Data on Stability

Table 1: Illustrative Effect of pH on the Stability of a Structurally Similar Indole Derivative in Aqueous Solution at 25°C

pH% Remaining after 24 hours
3.095.2%
4.098.5%
5.099.1%
6.096.3%
7.085.4%
8.070.1%

Table 2: Illustrative Effect of Antioxidants on the Stability of a Structurally Similar Indole Derivative in pH 7.4 Buffer at 40°C

Formulation% Remaining after 48 hours
No Antioxidant65.3%
0.1% Ascorbic Acid92.8%
0.05% Sodium Metabisulfite95.1%

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma) to Minimize Degradation

This protocol outlines a method for extracting this compound from plasma samples while minimizing degradation.

Materials:

  • Plasma samples

  • Ice-cold acetonitrile

  • Ascorbic acid

  • Internal standard (if available)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

Procedure:

  • Prepare a stock solution of ascorbic acid in water (e.g., 10 mg/mL).

  • Prepare a protein precipitation solution of ice-cold acetonitrile containing the internal standard at the desired concentration and 0.1% (v/v) of the ascorbic acid stock solution.

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of the ice-cold protein precipitation solution.[2]

  • Immediately vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[2]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 2: Forced Degradation Study to Investigate Stability

This protocol describes a forced degradation study to identify the degradation pathways of this compound.

Materials:

  • This compound

  • Methanol or acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or incubator

  • UV lamp (e.g., 254 nm)

  • HPLC system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze all samples by a stability-indicating HPLC method to observe the degradation products formed under each condition.

Protocol 3: Stability-Indicating HPLC Method for Analysis

This protocol provides a general reverse-phase HPLC method for quantifying this compound and its degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C

Sample Preparation: Dilute the sample to an appropriate concentration with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

Analysis: Inject the sample and integrate the peak area for the parent compound and any new peaks that appear. The percentage of the remaining compound can be calculated relative to a time-zero or control sample.

Visualizations

cluster_degradation Degradation Pathways of this compound Indole This compound Oxidation Oxidation (O₂, Metal Ions, Light) Indole->Oxidation Photodegradation Photodegradation (UV Light) Indole->Photodegradation pH_Instability pH Instability (Strong Acid/Base) Indole->pH_Instability Degradation_Products Degradation Products (e.g., Quinones, Polymers) Oxidation->Degradation_Products Photodegradation->Degradation_Products pH_Instability->Degradation_Products

Caption: Primary degradation pathways for this compound.

cluster_workflow Sample Preparation Workflow for Minimizing Degradation Start Sample Collection Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Start->Add_Antioxidant Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Add_Antioxidant->Protein_Precipitation Centrifugation Centrifugation (4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (N₂ Stream, <40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC Analysis Reconstitution->Analysis

Caption: Recommended workflow for sample preparation.

cluster_troubleshooting Troubleshooting Logic for Sample Degradation Problem Degradation Observed (e.g., Discoloration, Extra Peaks) Check_Oxygen Check for Oxygen Exposure Problem->Check_Oxygen Check_Light Check for Light Exposure Problem->Check_Light Check_Temp Check Temperature Problem->Check_Temp Check_pH Check pH Problem->Check_pH Solution_Inert Use Degassed Solvents/ Inert Atmosphere Check_Oxygen->Solution_Inert Solution_Antioxidant Add Antioxidant Check_Oxygen->Solution_Antioxidant Solution_Light Use Amber Vials/ Protect from Light Check_Light->Solution_Light Solution_Temp Store at Low Temp/ Cool Autosampler Check_Temp->Solution_Temp Solution_pH Optimize pH/ Use Appropriate Buffer Check_pH->Solution_pH

Caption: Troubleshooting decision tree for degradation issues.

References

Strategies to improve yield in Nenitzescu indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Nenitzescu indole synthesis for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Nenitzescu synthesis in a question-and-answer format.

Q1: Why is the yield of my 5-hydroxyindole product consistently low?

A1: Low yields in the Nenitzescu synthesis can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions.[1] Consider the following potential causes and solutions:

  • Incorrect Stoichiometry: The molar ratio of the benzoquinone to the enamine is critical. For larger-scale reactions, a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate is often recommended.[2] An excess of the enamine (20-60%) has been found to be most effective, while an excess of benzoquinone can lead to unwanted polymerization.[2][3]

  • Inappropriate Solvent: The reaction generally performs best in highly polar solvents.[2] If you are using a non-polar solvent, consider switching to a more polar option like nitromethane or acetic acid.[3]

  • Suboptimal Reaction Temperature: The ideal temperature can be substrate-dependent. Many Nenitzescu reactions proceed well at room temperature.[4] If your yield is low at room temperature, a moderate increase in temperature may be beneficial. However, be aware that excessive heat can promote side reactions.[3][4]

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis acid can significantly improve the reaction rate and yield.[3]

  • Insufficient Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.[4]

Q2: My reaction is producing a significant amount of a 5-hydroxybenzofuran side product. How can I favor the formation of the 5-hydroxyindole?

A2: The formation of 5-hydroxybenzofurans is a common competing pathway in the Nenitzescu synthesis.[4][5] The choice of catalyst and solvent can heavily influence the chemoselectivity of the reaction.

  • Catalyst Selection: Certain Lewis and Brønsted acids, such as CuCl₂, BiCl₃, FeCl₃, and trifluoroacetic acid (TFA), have been shown to favor the formation of benzofurans.[4] Conversely, zinc halides (ZnCl₂, ZnBr₂, ZnI₂) have been found to promote the formation of the desired 5-hydroxyindole.[4] Therefore, switching to a zinc-based Lewis acid catalyst is a recommended strategy if you are observing significant benzofuran formation.

  • Solvent Choice: Nitromethane has been identified as a suitable solvent for favoring indole formation, particularly when used in conjunction with a zinc halide catalyst.[4]

Q3: The benzoquinone starting material appears to be degrading or polymerizing during the reaction. How can this be prevented?

A3: Benzoquinones can be unstable and prone to oxidation and polymerization, which reduces the amount of starting material available for the desired reaction.[1]

  • Use Fresh Reactants: Ensure you are using a fresh, high-quality source of benzoquinone.

  • Control Stoichiometry: As mentioned, avoiding a large excess of benzoquinone can minimize polymerization.[2][3]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the benzoquinone.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Nenitzescu indole synthesis?

A1: The mechanism of the Nenitzescu reaction consists of a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack by the enamine pi bond, and then an elimination to form the 5-hydroxyindole.[2][6]

Q2: What are the ideal conditions for a large-scale Nenitzescu synthesis?

A2: For producing batches of 100 kg or more, a 1:1.2-1.6 mole ratio between the benzoquinone and the ethyl 3-aminocrotonate is recommended, with the reaction taking place around room temperature.[2] A 20–60% excess of the enamine is most effective.[2]

Q3: Can this reaction be performed on a solid support?

A3: Yes, a solid-phase variation of the Nenitzescu reaction exists. This method involves attaching the enamine to a highly cross-linked polymer resin, followed by reaction with the benzoquinone.[2][7]

Q4: What are some common applications of the 5-hydroxyindoles produced by this synthesis?

A4: 5-hydroxyindoles are the foundation for a number of biochemically important molecules, including the neurotransmitter serotonin and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[6][8] They are also precursors to various anti-tumor compounds.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Product Selectivity

BenzoquinoneEnamineCatalystSolventTemperature (°C)Yield of 5-Hydroxyindole (%)Yield of 5-Hydroxybenzofuran (%)
1,4-BenzoquinoneEthyl 3-aminocrotonateNoneAcetoneRefluxLow to ModerateVariable
1,4-BenzoquinoneEthyl 3-aminocrotonateZnCl₂NitromethaneRoom TempImprovedMinimized
1,4-BenzoquinoneEthyl 3-aminocrotonateFeCl₃DichloromethaneRoom TempLowSignificant
ToluquinoneEthyl 3-aminocrotonateNoneAcetic Acid100ModerateLow

Note: This table is a qualitative summary based on general findings in the literature. Actual yields are highly substrate-dependent.

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Nenitzescu Indole Synthesis:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,4-benzoquinone (1.0 equivalent) in the chosen solvent (e.g., dichloromethane or nitromethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1-1.0 equivalent) to the solution and stir until it is dissolved or evenly suspended.

  • Enamine Addition: Slowly add the β-aminocrotonic ester (1.2-1.6 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a suitable aqueous solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-hydroxyindole.[1]

Visualizations

experimental_workflow start Start: Define Reaction Scale and Substrates reactants Prepare Reactants: - 1,4-Benzoquinone (1 eq) - Enamine (1.2-1.6 eq) start->reactants solvent Select Solvent: - Polar (e.g., Nitromethane) - Aprotic (e.g., DCM) reactants->solvent catalyst Select Catalyst: - ZnCl2 for Indole - FeCl3 for Benzofuran solvent->catalyst reaction Run Reaction: - Combine Reactants, Solvent, Catalyst - Control Temperature catalyst->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analyze Product: - NMR, MS, etc. purification->analysis end End: Pure 5-Hydroxyindole analysis->end

Caption: Experimental workflow for optimizing the Nenitzescu indole synthesis.

troubleshooting_logic low_yield Low Yield of 5-Hydroxyindole? check_stoichiometry Optimize Stoichiometry (1:1.2-1.6 Benzoquinone:Enamine) low_yield->check_stoichiometry check_solvent Switch to Polar Solvent (e.g., Nitromethane) low_yield->check_solvent check_temp Adjust Temperature (Moderate Heating) low_yield->check_temp add_catalyst Add Lewis Acid Catalyst (e.g., ZnCl2) low_yield->add_catalyst improved_yield Improved Yield and Selectivity check_stoichiometry->improved_yield check_solvent->improved_yield check_temp->improved_yield add_catalyst->improved_yield side_product High Benzofuran Side Product? change_catalyst Switch to Zn-based Catalyst (e.g., ZnCl2, ZnI2) side_product->change_catalyst change_solvent Use Nitromethane as Solvent side_product->change_solvent change_catalyst->improved_yield change_solvent->improved_yield

Caption: Troubleshooting logic for common issues in Nenitzescu indole synthesis.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Methyl-1H-indol-5-ol and structurally related indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound, a hydroxylated derivative of 2-methylindole, shares structural similarities with the neurotransmitter serotonin (5-hydroxytryptamine), suggesting its potential interaction with serotonergic systems and other biological targets.[2] The indole nucleus and its derivatives are known to exhibit a wide range of pharmacological properties, including antioxidant, cytotoxic, and receptor-modulating activities.[1] This guide explores these activities in a comparative context.

Data Presentation

Serotonin Receptor Affinity

Table 1: Comparative Serotonin Receptor Binding Affinities of Indole Derivatives

Compound5-HT Receptor SubtypeKi (nM)
2-Methyl-5-hydroxytryptamine5-HT1D1220
2-Methyl-5-hydroxytryptamine5-HT1E>10,000
2-Methyl-5-hydroxytryptamine5-HT1A, 5-HT1B, 5-HT1C, 5-HT2>500
Serotonin (5-Hydroxytryptamine)VariousHigh Affinity (Agonist)

Note: Data for this compound is not available in the cited literature. The data for 2-Methyl-5-hydroxytryptamine is provided for comparative purposes.

Cytotoxicity

The cytotoxic potential of indole derivatives is a significant area of research in oncology. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table includes hypothetical IC50 values for this compound against various cancer cell lines, based on the activities of related indole compounds.[3][4]

Table 2: Comparative Cytotoxicity (IC50) of Indole Derivatives

CompoundCell LineIC50 (µM)
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazoleA2780 (Ovarian Cancer)11.6[3]
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazoleHeLa (Cervical Cancer)22.4[3]
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-phenylthiazoleA2780 (Ovarian Cancer)12.4[3]
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-phenylthiazoleHeLa (Cervical Cancer)19.4[3]
This compound (Hypothetical)A549 (Lung Cancer)Data not available
This compound (Hypothetical)MCF-7 (Breast Cancer)Data not available
Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is of interest for their potential to mitigate oxidative stress-related diseases. The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%.

Table 3: Comparative Antioxidant Activity (DPPH Assay IC50) of Indole Derivatives

CompoundIC50 (µg/mL)
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole5.377[3]
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-phenylthiazole9.131[3]
Ascorbic Acid (Standard)2.46[3]
Trolox (Standard)9.74[3]
This compound (Hypothetical)Data not available

Experimental Protocols

Serotonin Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype, for example, the 5-HT2A receptor.[5][6]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [3H]Ketanserin

  • Non-specific binding control: Mianserin (10 µM)

  • Test compound (e.g., this compound)

  • Glass fiber filter mats (GF/B)

  • Scintillation cocktail

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-h5-HT2A cells. Homogenize the cell pellet in ice-cold membrane preparation buffer and centrifuge to isolate the cell membranes.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([3H]Ketanserin), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mats using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Mandatory Visualization

G cluster_0 Serotonin Receptor Signaling ligand Indole Ligand (e.g., this compound) receptor 5-HT Receptor (GPCR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Generalized Serotonin Receptor Signaling Pathway.

G cluster_1 MTT Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treat Treat with Indole Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

G cluster_2 DPPH Antioxidant Assay Workflow prep_sample Prepare Indole Compound Dilutions mix Mix Compound with DPPH Solution prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate read Measure Absorbance (517 nm) incubate->read analyze Calculate IC50 read->analyze

Caption: Experimental Workflow for DPPH Antioxidant Assay.

References

Comparative Analysis of 2-Methylindole Derivatives: A Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylindole derivatives, with a specific focus on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key chemical principles, this document aims to facilitate the rational design of novel and more potent therapeutic agents.

Anticancer Activity of 2-Methylindole Derivatives

2-Methylindole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like tubulin and protein kinases. The following sections compare different substitution patterns on the 2-methylindole core and their impact on anticancer efficacy.

Structure-Activity Relationship (SAR) Data for Anticancer Activity

The antiproliferative activity of 2-methylindole derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following table summarizes the in vitro cytotoxicity of selected 2-methylindole derivatives against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ID2-Methylindole Core SubstitutionTested Cell LineIC50 (µM)Reference
1a 3-(4-Chlorobenzoyl)MCF-7 (Breast)5.2Fictional Example
1b 3-(4-Methoxybenzoyl)MCF-7 (Breast)12.8Fictional Example
1c 3-(4-Nitrobenzoyl)MCF-7 (Breast)2.1Fictional Example
2a 1-Benzyl-3-acetylA549 (Lung)8.9Fictional Example
2b 1-(4-Fluorobenzyl)-3-acetylA549 (Lung)3.5Fictional Example
3a 5-Bromo-3-(phenylamino)carbonylHeLa (Cervical)15.4Fictional Example
3b 5-Methoxy-3-(phenylamino)carbonylHeLa (Cervical)28.1Fictional Example

Note: The data in this table is illustrative and compiled from various potential research findings. Actual values should be consulted from the primary literature.

The data suggests that electron-withdrawing groups at the para-position of the 3-benzoyl substituent (e.g., nitro group in 1c ) can enhance anticancer activity against MCF-7 cells. Similarly, the introduction of a fluorine atom on the 1-benzyl group (as in 2b ) appears to be beneficial for activity against A549 lung cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the 2-methylindole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Methylindole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2-methylindole derivatives. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualization of Anticancer SAR

The following diagram illustrates the key structure-activity relationships for the anticancer activity of 2-methylindole derivatives.

anticancer_sar SAR of 2-Methylindole Derivatives for Anticancer Activity cluster_core 2-Methylindole Core cluster_substitutions Substituent Effects cluster_activity Biological Outcome core 2-Methylindole R1 Position 1 (N-substitution) - Bulky groups (e.g., Benzyl) can enhance activity. R3 Position 3 - Electron-withdrawing groups on aryl moieties often increase potency. R5 Position 5 - Halogen substitution (e.g., Br, Cl) can improve activity. activity Increased Anticancer Activity R1->activity R3->activity R5->activity

Caption: Key substituent effects on the anticancer activity of 2-methylindoles.

Antimicrobial Activity of 2-Methylindole Derivatives

Derivatives of 2-methylindole have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. Modifications to the core structure can modulate their spectrum of activity and potency.

Structure-Activity Relationship (SAR) Data for Antimicrobial Activity

The antimicrobial efficacy of 2-methylindole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID2-Methylindole Core SubstitutionMicroorganismMIC (µg/mL)Reference
4a 3-Formyl-5-chloroStaphylococcus aureus16Fictional Example
4b 3-Formyl-5-nitroStaphylococcus aureus8Fictional Example
5a 1H-Indole-2-carbohydrazideEscherichia coli64Fictional Example
5b N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazideEscherichia coli16Fictional Example
6a 3-(1H-1,2,4-triazol-1-ylmethyl)Candida albicans32Fictional Example
6b 5-Bromo-3-(1H-1,2,4-triazol-1-ylmethyl)Candida albicans8Fictional Example

Note: The data in this table is illustrative and compiled from various potential research findings. Actual values should be consulted from the primary literature.

These illustrative data suggest that electron-withdrawing substituents at the 5-position, such as a nitro group (4b ), can enhance activity against S. aureus. The conversion of a carbohydrazide at the 2-position to a Schiff base (5b ) appears to improve efficacy against E. coli. For antifungal activity, halogenation at the 5-position (6b ) seems to be a favorable modification.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the 2-methylindole derivatives is typically determined using the broth microdilution method.[5][6][7][8][9]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-Methylindole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the 2-methylindole derivatives are prepared in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control (microorganism without compound) and a negative control (broth without microorganism) are also included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Antimicrobial SAR Workflow

The following diagram outlines the experimental workflow for determining the antimicrobial activity of 2-methylindole derivatives and establishing their SAR.

antimicrobial_workflow Workflow for Antimicrobial SAR of 2-Methylindole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization synthesis Synthesis of 2-Methylindole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic_determination Broth Microdilution Assay (MIC Determination) characterization->mic_determination mbc_determination MBC Determination (Optional) mic_determination->mbc_determination For bactericidal activity data_analysis Data Analysis (Comparison of MIC values) mic_determination->data_analysis sar_establishment Establishment of Structure-Activity Relationship data_analysis->sar_establishment lead_optimization Design of New Derivatives with Improved Activity sar_establishment->lead_optimization lead_optimization->synthesis Iterative Process

Caption: Experimental workflow for SAR studies of antimicrobial 2-methylindoles.

This guide provides a foundational understanding of the SAR of 2-methylindole derivatives in the context of anticancer and antimicrobial research. The presented data and protocols serve as a starting point for researchers to explore this versatile scaffold further and to design next-generation therapeutic agents with enhanced efficacy and selectivity.

References

A Comparative Analysis of 2-Methyl-1H-indol-5-ol and 2-Methyl-1H-indol-6-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of two closely related indole derivatives, 2-Methyl-1H-indol-5-ol and 2-Methyl-1H-indol-6-ol, providing researchers with essential data for drug discovery and development.

This guide offers a comparative analysis of the isomeric compounds this compound and 2-Methyl-1H-indol-6-ol, focusing on their chemical characteristics and potential biological significance. The indole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of natural products and synthetic drugs. The position of the hydroxyl group on the indole ring can significantly influence the molecule's properties and biological activity, making a detailed comparison of these isomers crucial for targeted drug design.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 2-Methyl-1H-indol-6-ol is presented below. These properties are fundamental to understanding the compounds' behavior in biological systems and for the design of future experiments.

PropertyThis compound2-Methyl-1H-indol-6-ol
CAS Number 13314-85-7[1]54584-22-4[2]
Molecular Formula C₉H₉NO[1]C₉H₉NO[2]
Molecular Weight 147.17 g/mol [1]147.174 g/mol [2]
Boiling Point Not available344.8±22.0 °C at 760 mmHg[2]
Density Not available1.3±0.1 g/cm³[2]
LogP 1.7[1]1.87[2]

Synthesis and Characterization: Experimental Protocols

The synthesis of these hydroxyindoles can be approached through various established methods for indole ring formation. A common and versatile method is the Fischer indole synthesis. Below is a generalized workflow for the synthesis of a methyl-hydroxy-indole, which can be adapted for both isomers by selecting the appropriate starting materials.

General Synthetic Workflow: Fischer Indole Synthesis

SynthesisWorkflow General Fischer Indole Synthesis Workflow Start Starting Materials: - Substituted Phenylhydrazine - Acetone Reaction Acid-catalyzed Condensation & Cyclization (e.g., H₂SO₄, ZnCl₂, PPA) Start->Reaction Intermediate Indole Derivative Reaction->Intermediate Purification Purification: - Column Chromatography - Recrystallization Intermediate->Purification Product Final Product: 2-Methyl-Hydroxy-Indole Purification->Product

Caption: A generalized workflow for the Fischer indole synthesis of methyl-hydroxy-indoles.

Experimental Protocol: Synthesis of this compound (Illustrative)

A plausible route to this compound involves the Fischer indole synthesis starting from 4-methoxyphenylhydrazine and acetone, followed by demethylation.

  • Step 1: Synthesis of 2-Methyl-5-methoxy-1H-indole.

    • A mixture of 4-methoxyphenylhydrazine hydrochloride and acetone in a suitable solvent (e.g., ethanol) is heated under reflux in the presence of an acid catalyst (e.g., sulfuric acid or zinc chloride).

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

  • Step 2: Demethylation to this compound.

    • The 2-methyl-5-methoxy-1H-indole is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78 °C).

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched by the careful addition of methanol, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield this compound.

Characterization Data:

  • This compound:

    • ¹H NMR (DMSO-d₆): Spectral data available on PubChem.[1]

    • ¹³C NMR (DMSO-d₆): Spectral data available on PubChem.[1]

  • 2-Methyl-1H-indol-6-ol:

Comparative Biological Activity

While direct comparative studies between this compound and 2-Methyl-1H-indol-6-ol are limited, the broader class of hydroxyindoles has been investigated for various biological activities, including antioxidant and anticancer properties.

A recent study highlighted the potential of hydroxyindoles as inhibitors of ferroptosis, a form of regulated cell death. Notably, 6-hydroxyindole was identified as an inhibitor of ferroptosis, suggesting a potential therapeutic application in neurodegenerative diseases.[3] The study also indicated that the position of the hydroxyl group on the indole ring influences the ferroptosis-inhibiting activity.[3]

The antioxidant activity of indole derivatives is often attributed to their ability to scavenge free radicals. The hydroxyl group on the indole ring is a key functional group for this activity. The precise positioning of this group, as in the 5- and 6-isomers, would be expected to modulate their antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This assay is commonly used to evaluate the antioxidant activity of compounds.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, different concentrations of the test compounds are added.

    • The DPPH solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (around 517 nm) using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined to quantify the antioxidant potency.

DPPH_Workflow DPPH Radical Scavenging Assay Workflow A Prepare DPPH solution and sample dilutions B Mix DPPH solution with samples in a 96-well plate A->B C Incubate in the dark (e.g., 30 minutes) B->C D Measure absorbance (approx. 517 nm) C->D E Calculate % inhibition and determine IC₅₀ value D->E

Caption: A simplified workflow for the DPPH radical scavenging assay.

Signaling Pathways

The biological activities of hydroxyindoles are mediated through their interaction with various cellular signaling pathways. For instance, their antioxidant effects can be linked to the modulation of pathways involved in oxidative stress. As inhibitors of ferroptosis, they may interact with pathways regulating lipid peroxidation and iron metabolism.

The presence of the indole nucleus in many kinase inhibitors suggests that these compounds could potentially modulate protein kinase signaling pathways involved in cell proliferation, survival, and inflammation. Further research is needed to elucidate the specific signaling pathways modulated by this compound and 2-Methyl-1H-indol-6-ol.

Signaling_Hypothesis Hypothesized Signaling Interactions of Hydroxyindoles cluster_0 Hydroxyindole cluster_1 Cellular Processes cluster_2 Biological Outcomes Hydroxyindole This compound or 2-Methyl-1H-indol-6-ol Oxidative_Stress Oxidative Stress (ROS Scavenging) Hydroxyindole->Oxidative_Stress Inhibits Ferroptosis Ferroptosis (Lipid Peroxidation) Hydroxyindole->Ferroptosis Inhibits Kinase_Signaling Kinase Signaling (e.g., MAPK, PI3K/Akt) Hydroxyindole->Kinase_Signaling Modulates Antioxidant Antioxidant Effect Oxidative_Stress->Antioxidant Neuroprotection Neuroprotection Ferroptosis->Neuroprotection Anticancer Anticancer Effect Kinase_Signaling->Anticancer

References

The Fluorine Advantage: A Comparative Guide to the Anticancer Properties of Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into therapeutic candidates represents a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the anticancer properties of fluorinated indole analogs versus their non-fluorinated counterparts, supported by experimental data. The indole scaffold is a privileged structure in oncology, and its fluorination can significantly enhance biological activity, metabolic stability, and target affinity. This document serves as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to validate the anticancer potential of this promising class of compounds.

Comparative Biological Activity: Fluorinated vs. Non-Fluorinated Indole Analogs

The introduction of fluorine atoms into the indole ring can profoundly influence a molecule's anticancer efficacy. The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on the cytotoxic and enzyme-inhibitory activities of indole derivatives.

Table 1: Direct Comparison of Anticancer Activity

Fluorinated AnalogNon-Fluorinated AnalogTarget/AssayCancer Cell Line / EnzymeIC₅₀ (Fluorinated)IC₅₀ (Non-Fluorinated)Fold Increase in ActivityReference
4-fluoroindoline derivative 24aIndoline derivativePERK enzyme inhibition-0.8 nM2.5 nM3-fold[1]

Table 2: Anticancer Activity of Selected Fluorinated Indole Analogs

Fluorinated AnalogCancer Cell Line(s)IC₅₀ / GI₅₀Mechanism of Action/TargetReference
FC116 HCT116 (Colorectal)4.52 nMTubulin polymerization inhibitor, induces ER stress
CT26 (Colorectal)18.69 nM
Compound 8e CCRF-CEM, HL-60(TB), K-562, RPMI-8226 (Leukemia)Log(10) GI(50) between -5.68 and -6.09Broad antiproliferative activity
Compound 30 (4-trifluoromethyl derivative) HepG2 (Hepatocellular Carcinoma)7.37 µMCytotoxic[2]
Compound 31 (4-NO₂ derivative) MOLT-3 (Leukemia)2.04 µMCytotoxic[2]
Polyfluorinated Indole I9, I11, I13 MCF-7 (Breast), RPMI 8226 (Myeloma), T98G (Glioblastoma), HCT 116 (Colorectal)1–10 μMInduces apoptosis[3]
5-fluorobenzoxazole 62a MCF-7 (Breast)0.36 µMCytotoxic[1]
MDA-468 (Breast)0.27 µM[1]

Key Signaling Pathways Targeted by Fluorinated Indole Analogs

Fluorinated indole analogs exert their anticancer effects by modulating various critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of key pathways that have been identified as targets for these compounds.

experimental_workflow Experimental Workflow for Anticancer Drug Discovery cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Validation CompoundDesign Compound Design & QSAR Synthesis Chemical Synthesis CompoundDesign->Synthesis Cytotoxicity Cytotoxicity Assays (MTT) Synthesis->Cytotoxicity Mechanistic Mechanistic Assays Cytotoxicity->Mechanistic Active Compounds Apoptosis Apoptosis Assays (Flow Cytometry) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis Mechanistic->CellCycle TargetValidation Target Validation (Western Blot) Mechanistic->TargetValidation Xenograft Xenograft Models TargetValidation->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity

Anticancer Drug Discovery Workflow.

VEGFR_signaling VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PI3K PI3K VEGFR->PI3K FluorinatedIndole Fluorinated Indole Analog FluorinatedIndole->VEGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Inhibition of VEGFR Signaling.

ER_Stress_Apoptosis ER Stress-Induced Apoptosis Pathway FluorinatedIndole Fluorinated Indole Analog ER_Stress Endoplasmic Reticulum Stress FluorinatedIndole->ER_Stress Induces PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis TRAF2 TRAF2 IRE1->TRAF2 JNK JNK TRAF2->JNK JNK->Apoptosis

ER Stress-Mediated Apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated indole analogs and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

    • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow formazan crystal formation.[4]

    • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[4] The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[5][6]

  • Protocol:

    • Cell Treatment: Treat cells with the test compounds for a specified time to induce apoptosis.

    • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[5]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6]

In Vitro Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.

  • Protocol:

    • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.

    • Compound Addition: Add various concentrations of the test compound or control (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor).

    • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

    • Data Acquisition: Measure the absorbance at 340 nm or fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes).

    • Data Analysis: Plot the absorbance or fluorescence as a function of time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization compared to the control.

Western Blotting for Target Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compounds.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., phosphorylated VEGFR, CHOP). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence or fluorescence.[7][8]

  • Protocol:

    • Cell Lysis: Treat cells with the indole analogs, then lyse the cells in a suitable buffer to extract proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[7]

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the level of protein expression.

References

A Comparative Guide to Indole Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4] The development of efficient and versatile methods to construct this privileged heterocyclic system remains a significant focus of chemical research. This guide provides an objective comparison of prominent indole synthesis methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific applications.

Classical Indole Synthesis Methods

Classical methods, developed over a century ago, are often robust and utilize readily available starting materials. However, they can require harsh reaction conditions.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is one of the oldest and most widely used methods for synthesizing substituted indoles.[5][6] The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions, which can be catalyzed by Brønsted or Lewis acids.[5][6]

Fischer_Indole_Synthesis start Arylhydrazine + Aldehyde/Ketone hydrazone Arylhydrazone Formation start->hydrazone Acid Catalyst tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization Loss of NH3 indole Substituted Indole cyclization->indole

Caption: Workflow of the Fischer Indole Synthesis. (Within 100 characters)

Experimental Protocol: Synthesis of 2-phenylindole [7]

  • Step 1: Preparation of Acetophenone Phenylhydrazone.

    • Dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid in a conical flask.

    • Add 4.53 g of phenylhydrazine dropwise to the mixture with constant swirling.

    • Heat the reaction mixture on a sand bath for 10 minutes.

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the precipitate by filtration, wash with 3 mL of dilute hydrochloric acid, followed by 5 mL of cold ethanol.

    • Air dry the precipitate and recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.

  • Step 2: Cyclization to 2-phenylindole.

    • Place the crude acetophenone phenylhydrazone in a beaker with 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

    • Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.

    • Pour the hot reaction mixture into 50 mL of cold water.

    • Collect the precipitate by filtration and wash with water until the washings are neutral to litmus paper.

    • Dry the crude 2-phenylindole and recrystallize from ethanol to yield colorless crystals.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[8][9] This method typically produces 2-arylindoles but can suffer from low yields and challenges with regioselectivity.[8] Modern variations have employed microwave irradiation to improve efficiency and reduce reaction times.[9][10][11]

Bischler_Mohlau_Synthesis start Aniline + α-Haloketone intermediate α-Arylamino Ketone Intermediate start->intermediate Nucleophilic Substitution cyclization Acid-catalyzed Cyclization intermediate->cyclization dehydration Dehydration & Aromatization cyclization->dehydration indole 2-Arylindole dehydration->indole

Caption: General workflow for the Bischler-Möhlau Synthesis. (Within 100 characters)

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles [7]

  • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of dimethylformamide (DMF).

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.

Reissert Indole Synthesis

The Reissert synthesis is a method for producing indole or its derivatives from o-nitrotoluene and diethyl oxalate.[12] The process involves a condensation reaction followed by a reductive cyclization.[12][13]

Reissert_Indole_Synthesis start o-Nitrotoluene + Diethyl Oxalate condensation Condensation start->condensation Base (e.g., KOEt) pyruvate Ethyl o-nitrophenylpyruvate condensation->pyruvate cyclization Reductive Cyclization (e.g., Zn/AcOH) pyruvate->cyclization acid Indole-2-carboxylic acid cyclization->acid indole Indole acid->indole Heat (Decarboxylation)

Caption: Key steps of the Reissert Indole Synthesis. (Within 100 characters)

Experimental Protocol: General Procedure [12][13]

  • Step 1: Condensation.

    • o-nitrotoluene is condensed with diethyl oxalate in the presence of a base like potassium ethoxide to yield ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization.

    • The resulting pyruvate derivative is subjected to reductive cyclization using reagents such as zinc in acetic acid. This step reduces the nitro group to an amine, which then cyclizes.

  • Step 3: Decarboxylation.

    • The intermediate, indole-2-carboxylic acid, can be isolated or heated directly to induce decarboxylation, yielding the final indole product.

Modern Catalytic Methods

Transition-metal-catalyzed reactions have revolutionized indole synthesis, offering milder conditions, higher efficiency, and broader functional group tolerance compared to classical methods.[14]

Palladium-Catalyzed Synthesis

Palladium catalysis is a powerful tool for constructing the indole core, often through C-N or C-C bond formation via cross-coupling and cyclization reactions.[14][15] A common strategy is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and a substituted o-iodoaniline.

Modern_Catalytic_Synthesis cluster_Pd Palladium-Catalyzed (Larock) cluster_Rh Rhodium-Catalyzed pd_start o-Iodoaniline + Internal Alkyne pd_cyclization Annulation/ Cyclization pd_start->pd_cyclization pd_cat Pd(0) Catalyst + Ligand pd_cat->pd_cyclization pd_indole 2,3-Disubstituted Indole pd_cyclization->pd_indole rh_start Aniline + N-Allyl Benzimidazole rh_cyclization Oxidative C-H/N-H Annulation rh_start->rh_cyclization rh_cat Rh(III) Catalyst rh_cat->rh_cyclization rh_indole 2-Methylindole rh_cyclization->rh_indole

Caption: Comparison of modern catalytic indole synthesis pathways. (Within 100 characters)

Experimental Protocol: Larock Indole Synthesis [7]

  • To a reaction vessel, add the 2-iodoaniline derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.

  • Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.

  • Add DMF as the solvent.

  • Heat the mixture at 100°C for 1.5 hours.

  • After cooling, proceed with standard workup and purification procedures.

Comparative Data Summary

The following tables summarize the key performance indicators for the discussed indole synthesis methods, allowing for a direct comparison of their efficacy.

Table 1: Comparison of Reaction Conditions and Yields

MethodTypical Catalysts/ReagentsSolventsTemperatureTypical Yields
Fischer Brønsted/Lewis Acids (H₂SO₄, PPA, ZnCl₂)[5][16]Acetic Acid, EthanolHigh (100-200°C)Moderate to Good[17]
Bischler-Möhlau Aniline (excess), Acid or MicrowaveNone (solvent-free) or DMFHigh or MicrowaveVariable (50-75% with MW)[11]
Reissert Base (KOEt), Reducing Agent (Zn, Fe)[12][13]Ethanol, Acetic AcidVariableGood
Modern Catalytic Pd, Rh, Cu complexes[14]DMF, Toluene, MeCNMild to ModerateGood to Excellent

Table 2: Substrate Scope and Limitations

MethodAdvantagesLimitations
Fischer Wide variety of ketone/aldehyde and hydrazine starting materials.[17]Requires harsh acidic conditions; fails with acetaldehyde to produce unsubstituted indole.[6]
Bischler-Möhlau Simple starting materials; can be performed solvent-free with microwave assistance.[11]Harsh conditions in classical approach; can result in low yields and regioisomeric mixtures.[8]
Reissert Utilizes readily available nitrotoluenes.Multi-step process; decarboxylation step requires heat.[12]
Modern Catalytic High functional group tolerance; mild reaction conditions; high regioselectivity.[14]Catalyst cost and sensitivity; may require specific ligands and anhydrous conditions.

Conclusion

The choice of an indole synthesis method is highly dependent on the target molecule's structure, the available starting materials, and the tolerance of functional groups to the reaction conditions.

  • The Fischer indole synthesis remains a workhorse for many applications due to its versatility and the broad availability of starting materials, provided the substrate can withstand strong acid and high temperatures.

  • The Bischler-Möhlau and Reissert syntheses offer alternative pathways using different starting materials, with modern modifications like microwave-assisted protocols enhancing their practicality.

  • Modern catalytic methods , particularly those employing palladium and rhodium, provide the mildest conditions and highest functional group tolerance, making them ideal for the synthesis of complex, highly functionalized indole derivatives often required in drug discovery and development.[18]

Researchers should carefully consider the trade-offs between the cost and simplicity of classical methods versus the efficiency, selectivity, and mildness of modern catalytic approaches to best achieve their synthetic goals.

References

Benchmarking the Antioxidant Potential of Novel Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Recently, significant attention has been directed towards the antioxidant potential of novel indole derivatives. These compounds offer promising avenues for the development of therapeutics targeting oxidative stress-related pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[1] This guide provides an objective comparison of the antioxidant performance of various indole derivatives, supported by experimental data and detailed methodologies for key antioxidant assays.

Comparative Antioxidant Potential of Indole Derivatives

The antioxidant capacity of indole derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most frequently employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2]

The antioxidant activity is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.[3][4] The subsequent tables summarize the antioxidant activities of various indole derivatives as reported in recent literature.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of Indole Derivatives

Indole Derivative ClassSpecific Compound/ExtractIC50 (µg/mL)Reference Compound (IC50 µg/mL)Source
4-Hydroxyindole-3-carboxaldehyde DerivativesVariesVariesAscorbic Acid
Jackfruit Leaf Extract (contains indole alkaloids)Crude Extract31.93Vitamin C (0.68)[5]
Turmeric Extracts (contains indole compounds)Ethanol Extract4.424Trolox (3.765)[6]
Macaranga hypoleuca Leaf ExtractEthyl Acetate Fraction14.31-[2]

Table 2: ABTS Radical Scavenging Activity of Indole Derivatives

Indole Derivative ClassSpecific Compound/ExtractIC50 (µg/mL)Reference Compound (IC50 µg/mL)Source
Jackfruit Leaf Extract (contains indole alkaloids)Crude Extract29.59Vitamin C[5]
Turmeric Extracts (contains indole compounds)Ethanol Extract3.514Trolox (2.926)[6]
Macaranga hypoleuca Leaf ExtractEthyl Acetate Fraction2.10-[2]

Table 3: FRAP (Ferric Reducing Antioxidant Power) of Indole Derivatives

Indole Derivative ClassSpecific Compound/ExtractAntioxidant CapacityReference CompoundSource
Jackfruit Leaf Extract (contains indole alkaloids)Crude ExtractHigh AEACAscorbic Acid[5]
Macaranga hypoleuca Leaf ExtractButanol FractionIC50 = 0.48 mg/L-[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (indole derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[3]

  • Preparation of Test Samples: Dissolve the indole derivatives and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare stock solutions. From these, prepare a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.[3]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][8]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    Abssample\text{Abs}{\text{sample}}Abssample​
    ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    ] x 100 Where ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    is the absorbance of the DPPH solution without the sample and ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    Abssample\text{Abs}{\text{sample}}Abssample​
    is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[9]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (indole derivatives)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Preparation of Test Samples: Prepare a series of dilutions of the indole derivatives and the positive control.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[9][10]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds (indole derivatives)

  • Positive control (e.g., Ferrous sulfate, Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare dilutions of the indole derivatives and the positive control.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as ferric reducing equivalents.

Mandatory Visualization

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Indole Derivative Dilutions Sample_prep->Mix Control_prep Prepare Positive Control Dilutions Control_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus Indole Indole Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Indole->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination Keap1->Ub Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Activation of the Nrf2 Signaling Pathway by Indole Derivatives.

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism through which some indole derivatives exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or certain indole derivatives, this complex dissociates, allowing Nrf2 to translocate to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12] This upregulation of the endogenous antioxidant defense system contributes significantly to the protective effects of these indole compounds.[13]

References

Comparative Guide to Verifying the Purity of Synthesized 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the research and development process. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of 2-Methyl-1H-indol-5-ol, a key intermediate in the synthesis of various biologically active molecules. The data presented herein is based on established analytical methodologies for indole derivatives and similar heterocyclic compounds.

Analytical Techniques for Purity Determination

A variety of methods can be employed to assess the purity of synthesized this compound. The choice of technique depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Simpler methods like Thin-Layer Chromatography (TLC) and melting point determination can be used for preliminary purity assessment.[4][5][6]

Table 1: Comparison of Key Analytical Techniques

Technique Principle Information Provided Advantages Limitations Typical Purity Range Detected
HPLC (High-Performance Liquid Chromatography) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Relative purity by peak area percentage.High resolution, sensitivity, and quantification capabilities for non-volatile and thermally labile compounds.[1][3]Requires reference standards for absolute quantification.>95%
qNMR (Quantitative Nuclear Magnetic Resonance) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination against a certified internal standard.Highly accurate and precise, provides structural information, does not require a reference standard of the analyte.[1]Lower sensitivity compared to HPLC, requires a certified internal standard.>98%
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Identification and quantification of volatile impurities.High sensitivity and specificity for volatile and thermally stable compounds, provides structural information of impurities.[2][3]Not suitable for non-volatile or thermally labile compounds, may require derivatization.>99% for detectable impurities
TLC (Thin-Layer Chromatography) Separation of components of a mixture based on their differential movement through a stationary phase (e.g., silica gel) with a mobile phase.Preliminary purity check, visualization of the number of components.Simple, rapid, and inexpensive.[4][7]Not quantitative, lower resolution than HPLC.Qualitative
Melting Point Determination A pure crystalline solid has a sharp and defined melting point. Impurities typically broaden and depress the melting point range.Indication of purity. A sharp melting point suggests high purity.[4][5]Simple and inexpensive.Not quantitative, insensitive to small amounts of impurities.Qualitative
Potential Impurities in the Synthesis of this compound

Impurities in the final product can originate from starting materials, intermediates, by-products of the reaction, or degradation products. For indole derivatives, potential impurities may include residual starting materials (e.g., substituted phenylhydrazines and ketones), isomers, and products of over-reaction or side-reactions.[8][9]

Table 2: Purity Comparison with Alternative Compounds

Compound Common Name Typical Purity (%) Potential Impurities Primary Analytical Methods for Purity
This compound ->98% (Synthesized)Residual solvents, starting materials, side-reaction products.HPLC, qNMR, GC-MS
4-Hydroxy-N,N-dimethyltryptamine PsilocinVariablePsilocybin, other tryptamines, degradation products.GC-MS, HPLC
4-Acetoxy-N,N-dimethyltryptamine 4-AcO-DMTVariablePsilocin (deacetylation product).GC-MS
N,N-Dimethyltryptamine Hemifumarate DMT≥99.9%Residual solvents, synthesis intermediates.HPLC, GC-MS, NMR
Psilocybin -99.9%Psilocin, residual solvents.HPLC

Experimental Protocols

Detailed methodologies for the most effective analytical techniques for verifying the purity of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To separate this compound from its potential impurities and determine its relative purity based on peak area percentage.[1]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Trifluoroacetic acid (TFA).

  • Synthesized this compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 280 nm (or wavelength of maximum absorbance).

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it to elute more non-polar compounds. For example: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound using the formula: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of synthesized this compound using an internal standard of known purity.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.

  • Synthesized this compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into a vial.

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the synthesized compound using the following formula:

      Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualizations

The following diagram illustrates the general workflow for verifying the purity of a synthesized compound like this compound.

Purity_Verification_Workflow cluster_synthesis Synthesis & Isolation cluster_final Final Assessment Synthesis Chemical Synthesis of This compound Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC MP Melting Point Determination Purification->MP HPLC HPLC Analysis TLC->HPLC MP->HPLC Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis qNMR qNMR Analysis qNMR->Data_Analysis GCMS GC-MS Analysis (for volatile impurities) GCMS->Data_Analysis Purity_Report Purity Verification Report Data_Analysis->Purity_Report

Caption: Experimental workflow for purity verification.

References

Comparing the neuropharmacological profile of different 5-hydroxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuropharmacological profiles of several key 5-hydroxyindoles, focusing on their interactions with serotonin (5-HT) receptors. The information presented is supported by experimental data to facilitate research and drug development in neuroscience.

Introduction

5-Hydroxyindoles are a class of bicyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring, with a hydroxyl group at the 5-position of the indole structure. This core structure is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making many 5-hydroxyindole derivatives pharmacologically active at serotonin receptors. Variations in substitutions on the indole ring and the ethylamine side chain give rise to a diverse range of pharmacological profiles, from potent psychedelics to compounds with therapeutic potential for various neuropsychiatric disorders. This guide will compare the neuropharmacology of serotonin, N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), Bufotenin (5-HO-DMT), and Psilocin (4-HO-DMT).

Data Presentation

The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities (EC50 and Emax) of the selected 5-hydroxyindoles at key serotonin receptors.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C
Serotonin (5-HT) 1.58 - 2.3[1]120 - 173[2]79 - 311[2]
DMT ~1000~100~1000
5-MeO-DMT 3 ± 0.2[3]907 ± 170[3]-
Bufotenin (5-HO-DMT) High AffinityHigh Affinity-
Psilocin (4-HO-DMT) 152 - 146[2]120 - 173[2]79 - 311[2]

Table 2: Comparative Functional Activity (EC50, nM) at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C
Serotonin (5-HT) ---
DMT ---
5-MeO-DMT ---
Bufotenin (5-HO-DMT) ---
Psilocin (4-HO-DMT) ---

Table 3: Comparative Efficacy (Emax, % of 5-HT) at Human Serotonin Receptors

Compound5-HT2A (Gq)5-HT2A (β-arrestin2)
Serotonin (5-HT) 100%100%
DMT ~80%~80%
5-MeO-DMT ~70%~90%
Psilocin ~90%~90%

Note: Emax values are expressed as a percentage of the maximal response induced by the endogenous ligand, serotonin. Data for DMT, 5-MeO-DMT, and Psilocin are estimations based on graphical data presented in Kim et al. (2020)[4].

Signaling Pathways and Structure-Activity Relationships

The interaction of 5-hydroxyindoles with 5-HT receptors initiates a cascade of intracellular signaling events. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for many psychedelic tryptamines.[5] Activation of the 5-HT2A receptor can lead to the activation of at least two distinct signaling pathways: the canonical Gq/11 pathway and the β-arrestin pathway.[4] The relative activation of these pathways, known as functional selectivity or biased agonism, can significantly influence the pharmacological effects of a ligand.[6]

Key Signaling Pathways of the 5-HT2A Receptor

5-HT2A_Signaling_Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates bArrestin β-Arrestin 2 5HT2A->bArrestin Recruits Ligand 5-Hydroxyindole (e.g., DMT, Psilocin) Ligand->5HT2A Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream_Gq Cellular Effects (e.g., Psychedelic Activity) Ca2+->Downstream_Gq PKC->Downstream_Gq Internalization Receptor Internalization bArrestin->Internalization MAPK MAPK/ERK Signaling bArrestin->MAPK Downstream_Arrestin Cellular Effects (e.g., Tolerance, Other Responses) Internalization->Downstream_Arrestin MAPK->Downstream_Arrestin

Caption: Key signaling pathways of the 5-HT2A receptor.

Studies have shown that while many psychedelic tryptamines activate both Gq and β-arrestin2 pathways, the psychedelic potential, as measured by the head-twitch response in mice, correlates with the efficacy of Gq activation rather than β-arrestin2 recruitment.[4][7] Some compounds show a bias towards one pathway over the other, which can lead to different pharmacological profiles.[4] For instance, DMT, 5-MeO-DMT, and psilocin all demonstrate robust recruitment of both Gq and β-arrestin2.[4]

Structure-Activity Relationships of 5-Hydroxyindoles

SAR_5_Hydroxyindoles cluster_modifications Chemical Modifications cluster_effects Pharmacological Effects Core 5-Hydroxyindole Core R4 R4 Substitution (e.g., -H, -OH) Core->R4 R5 R5 Substitution (e.g., -OH, -OCH3) Core->R5 RN N-Substitution (e.g., -H, -CH3, -C2H5) Core->RN Affinity Receptor Binding Affinity (Ki) R4->Affinity Influences 5-HT2A vs 5-HT1A/2C selectivity Efficacy Functional Efficacy (Emax) R4->Efficacy Impacts functional activity Selectivity Receptor Subtype Selectivity R4->Selectivity 4-substituted compounds show high 5-HT2A selectivity R5->Affinity High 5-HT1A affinity with 5-substitutions R5->Efficacy Modulates agonist potency R5->Selectivity 5-substituted compounds often have high 5-HT1A affinity RN->Affinity N,N-dialkylation generally tolerated RN->Efficacy Affects potency and efficacy RN->Selectivity Can influence selectivity profile

Caption: Structure-activity relationships of 5-hydroxyindoles.

The pharmacological profile of 5-hydroxyindoles is highly dependent on the substitution pattern on the indole ring and the terminal amine.[8] Generally, 4-substituted tryptamines tend to exhibit high selectivity for the 5-HT2A receptor over 5-HT1A and 5-HT2C receptors.[9] In contrast, 5-substituted compounds often display high affinity for the 5-HT1A receptor.[9] N,N-dialkylation of the terminal amine is a common feature and is generally well-tolerated for activity at 5-HT2A receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prep Prepare cell membranes expressing the target receptor Start->Prep Incubate Incubate membranes with radioligand and varying concentrations of test compound Prep->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., liquid scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human serotonin receptor of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and measure the radioactivity retained on them using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

These assays measure the functional response of a cell upon receptor activation by a ligand, allowing for the determination of a compound's potency (EC50) and efficacy (Emax).

Experimental Workflow for Calcium Flux Assay

Calcium_Flux_Workflow Start Start Seed Seed cells expressing the target receptor in a 96-well plate Start->Seed Load Load cells with a calcium-sensitive fluorescent dye Seed->Load Stimulate Stimulate cells with varying concentrations of the test compound Load->Stimulate Measure Measure the change in fluorescence over time using a plate reader Stimulate->Measure Analyze Analyze data to determine EC50 and Emax Measure->Analyze End End Analyze->End

Caption: Workflow for a calcium flux assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the target Gq-coupled receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an agent to facilitate dye entry into the cells (e.g., Pluronic F-127).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading before adding the compounds.

    • Inject the test compounds into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from the baseline for each well.

    • Plot the peak fluorescence response as a function of the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow Start Start Seed Seed cells expressing the target receptor in a 96-well plate Start->Seed Stimulate Stimulate cells with varying concentrations of the test compound (and forskolin for Gi) Seed->Stimulate Lyse Lyse the cells to release intracellular cAMP Stimulate->Lyse Detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data to determine EC50/IC50 and Emax Detect->Analyze End End Analyze->End

Caption: Workflow for a cAMP assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the target Gs- or Gi-coupled receptor in an appropriate medium.

    • Seed the cells into a 96-well plate and allow them to adhere.

  • Compound Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.

    • Add varying concentrations of the test compound and incubate for a specific period at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using a lysis buffer provided with a commercial cAMP detection kit.

    • Detect the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • For Gs-coupled receptors, plot the cAMP concentration as a function of the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

    • For Gi-coupled receptors, plot the percent inhibition of forskolin-stimulated cAMP as a function of the log of the agonist concentration to determine IC50 and the maximal inhibition.

Conclusion

The 5-hydroxyindoles represent a structurally and pharmacologically diverse class of compounds with significant effects on the central nervous system, primarily through their interactions with serotonin receptors. This guide provides a comparative overview of the neuropharmacological profiles of key 5-hydroxyindoles, highlighting differences in their receptor binding affinities, functional activities, and signaling properties. The detailed experimental protocols and visualizations are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further research into the nuanced structure-activity relationships and functional selectivity of these compounds will continue to advance our understanding of serotonergic signaling and may lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Methyl-1H-indol-5-ol. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of experimental work.

Hazard Summary:

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE) is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles if there is a significant splash hazard.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use.[2][3] A standard laboratory coat is required, and for tasks with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.[3][5]
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2][5] If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator should be used.[2]

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is vital to minimize exposure and prevent contamination.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Ensure that safety showers and eyewash stations are readily accessible.[6]

Handling Procedures:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the available safety information to be fully aware of all hazards and safety precautions.[5]

  • Don Appropriate PPE: Wear the recommended PPE as detailed in the table above before handling the chemical.

  • Weighing: Handle the solid material carefully to avoid creating dust.[5] Use a balance in a contained space or with local exhaust ventilation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5]

  • General Hygiene: Avoid all direct contact with the skin and eyes.[2] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][7] Wash hands thoroughly after handling.[6][7][8]

Storage:

  • Store in a tightly closed, properly labeled container.[2][8]

  • Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[2][8]

  • For long-term stability, storage in a freezer is recommended.[1][7]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.[2]

  • Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).[9]

  • Container Management: Keep waste containers tightly capped, except when adding waste.[2]

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[9] All waste must be disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][8][9]

Diagrams

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Work Area prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 storage1 Store in Tightly Sealed Container handle2->storage1 disp1 Segregate Hazardous Waste handle2->disp1 storage2 Keep in a Cool, Dry, Ventilated Area storage1->storage2 disp2 Dispose via Licensed Service disp1->disp2

Caption: Workflow for the safe handling of this compound.

cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment center This compound haz1 Harmful if Swallowed (H302) center->haz1 haz2 Causes Skin Irritation (H315) center->haz2 haz3 Causes Serious Eye Irritation (H319) center->haz3 haz4 May Cause Respiratory Irritation (H335) center->haz4 ppe1 Safety Goggles / Face Shield haz1->ppe1 ppe2 Chemical-Resistant Gloves haz2->ppe2 ppe3 Lab Coat / Apron haz2->ppe3 haz3->ppe1 ppe4 Respirator (if needed) haz4->ppe4

Caption: Relationship between hazards and required PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1H-indol-5-ol
Reactant of Route 2
2-Methyl-1H-indol-5-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。